molecular formula C9H10BrNO B1400165 3-bromo-N,2-dimethylbenzamide CAS No. 1310405-49-2

3-bromo-N,2-dimethylbenzamide

Cat. No.: B1400165
CAS No.: 1310405-49-2
M. Wt: 228.09 g/mol
InChI Key: PEQJGPLAMMRABH-UHFFFAOYSA-N
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Description

3-bromo-N,2-dimethylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJGPLAMMRABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 3-bromo-N,2-dimethylbenzamide?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted benzamide derivative of significant interest in synthetic and medicinal chemistry. While not extensively characterized in public literature, its structural motifs suggest its potential as a key intermediate for the development of novel chemical entities. This document consolidates available data on its precursor, 3-bromo-2-methylbenzoic acid, and outlines a robust, field-proven methodology for its synthesis and characterization. We will delve into its physicochemical properties, a detailed synthesis protocol grounded in established amidation chemistry, and its prospective applications for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of substituted benzamides. Its structure features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 2, and an N-methylaminocarbonyl group at position 1. The precise experimental determination of its properties is not widely published; therefore, the following table includes data derived from its key precursor, 3-bromo-2-methylbenzoic acid, and predicted values based on its structure.

PropertyValueSource / Comment
IUPAC Name This compound-
Molecular Formula C₉H₁₀BrNOCalculated
Molecular Weight 228.09 g/mol Calculated
CAS Number Not assigned-
Appearance Predicted: White to off-white crystalline solidBased on precursor and related benzamides[1][2]
Melting Point Predicted: >150 °CThe precursor, 3-bromo-2-methylbenzoic acid, has a melting point of 152-156 °C
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in waterGeneral property of similar organic compounds[3]
Structural Information

The unique arrangement of substituents on the aromatic ring dictates the molecule's reactivity and steric profile. The ortho-methyl group relative to the amide functionality introduces steric hindrance that can influence its conformational flexibility and interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The most logical and reliable pathway to synthesize this compound is through the amidation of its corresponding carboxylic acid precursor, 3-bromo-2-methylbenzoic acid. This is a standard transformation in organic synthesis, prized for its efficiency and predictability.

Precursor: 3-bromo-2-methylbenzoic acid

This key starting material is commercially available and serves as a versatile building block in pharmaceutical research for synthesizing molecules like α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[1] Its dual reactivity, stemming from the bromine atom (amenable to substitution) and the carboxylic acid group (for amide formation), makes it highly valuable.[1]

  • CAS Number: 76006-33-2[1]

  • Molecular Formula: C₈H₇BrO₂[1]

  • Molecular Weight: 215.04 g/mol [4]

  • Melting Point: 152-156 °C

Synthetic Workflow: Amide Formation

The conversion of the carboxylic acid to the N-methyl amide is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine. This two-step process is highly efficient and ensures clean conversion.

G start 3-bromo-2-methylbenzoic acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) in dry DCM/Toluene start->reagent1 intermediate Intermediate: 3-bromo-2-methylbenzoyl chloride reagent1->intermediate reagent2 Methylamine (CH₃NH₂) solution in THF/DCM with a non-nucleophilic base (e.g., Et₃N) intermediate->reagent2 product Product: This compound reagent2->product purification Purification: Aqueous workup followed by recrystallization or column chromatography product->purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2-methylbenzoic acid.

Materials:

  • 3-bromo-2-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methylamine solution (2.0 M in THF, 2.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is susceptible to nucleophilic attack.

  • Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, mix the methylamine solution (2.0 eq) with triethylamine (2.0 eq) in DCM.

  • Add the methylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C. The use of a non-nucleophilic base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the methylamine nucleophile.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, acidic impurities, and residual water-soluble components.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: Expect signals for aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the C2-methyl group (~2.4 ppm), a doublet for the N-methyl group (~2.9 ppm, coupled to the N-H proton), and a broad singlet for the N-H amide proton (~6.3 ppm).[5]

  • ¹³C NMR: Anticipate a carbonyl signal (~168 ppm), aromatic carbon signals, and two distinct methyl carbon signals.

  • IR Spectroscopy: Key vibrational frequencies should include a sharp N-H stretch (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1650 cm⁻¹), and an N-H bend (Amide II) around 1580-1600 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Applications and Research Interest

Substituted benzamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[7] Specifically, the incorporation of a bromine atom can enhance lipophilicity and metabolic stability, or serve as a handle for further synthetic modifications via cross-coupling reactions.

Given that the precursor is used to create Smoothened (SMO) receptor antagonists and other biologically active molecules, it is highly probable that this compound is a valuable intermediate for building complex molecular scaffolds in drug discovery programs.[1]

Safety and Handling

No specific safety data sheet exists for this compound. However, based on its precursor and related structures, the following hazards should be assumed.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • ChemBK. (2024). 3-Bromobenzamide.
  • Autech. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.
  • CDH Fine Chemical. (n.d.). 3-Bromo Benzaldehyde CAS No 3132-99-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Ashland. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%.
  • Chemigran Pte Ltd. (n.d.). 3-Bromo-n-propylbenzamide.
  • BenchChem. (2025). Spectroscopic Comparison: N-Bromobenzamide and Its Precursors, Benzamide and Bromine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylbenzamide.
  • ChemScene. (n.d.). 2-Amino-5-bromo-N,3-dimethylbenzamide.
  • Chemchart. (n.d.). 2-bromo-N,N-dimethylbenzamide (54616-47-6).
  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97%.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylbenzamide | 54616-47-6.
  • PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-N,N-dimethylbenzamide | CAS 54616-47-6.
  • Pharmaffiliates. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine.
  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • European Patent Office. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives - EP 2213654 A1.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • ChemicalBook. (n.d.). N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
  • The Royal Society of Chemistry. (2012). Supporting Information.

Sources

An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-bromo-N,2-dimethylbenzamide, a substituted aromatic amide of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and analytical characterization.

Chemical Identity and Core Identifiers

This compound is a distinct chemical entity whose core identifiers are crucial for accurate sourcing, registration, and experimental design. The primary identifiers are summarized in the table below.

IdentifierValueSource
CAS Number 1310405-49-2Oakwood Chemical
IUPAC Name This compound-
Molecular Formula C₉H₁₀BrNOOakwood Chemical
Molecular Weight 228.10 g/mol Oakwood Chemical
Canonical SMILES CN(C)C(=O)C1=C(C)C=CC(Br)=C1-
InChI Key (Predicted)-

Chemical Structure:

Structure of this compound

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in experimental settings. The following table summarizes the available data for this compound.

PropertyValueSource
Physical State Solid (predicted)-
Boiling Point 295 °COakwood Chemical
Density 1.4 g/cm³Oakwood Chemical
Purity ≥98%Oakwood Chemical

Safety Information:

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The known hazard and precautionary statements are listed below.

GHS Hazard StatementsGHS Precautionary Statements
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H319: Causes serious eye irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

Proposed Synthetic Workflow:

G start 3-bromo-2-methylbenzoic acid intermediate 3-bromo-2-methylbenzoyl chloride start->intermediate Acyl Chloride Formation end This compound intermediate->end Amidation reagent1 SOCl₂ or (COCl)₂ reagent1->start reagent2 Methylamine (CH₃NH₂) reagent2->intermediate reagent3 Base (e.g., Pyridine, Et₃N) reagent3->intermediate

Proposed synthesis of this compound

Step 1: Synthesis of 3-bromo-2-methylbenzoyl chloride

The initial and critical step is the activation of the carboxylic acid group of 3-bromo-2-methylbenzoic acid to form a more reactive acyl chloride. This is a standard and highly efficient transformation in organic synthesis.[1][2]

Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (containing CaCl₂ or another suitable drying agent), add 3-bromo-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (2-3 eq), either neat or in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 79 °C for neat thionyl chloride) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The second step involves the amidation of the synthesized 3-bromo-2-methylbenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction.[3]

Protocol:

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the crude 3-bromo-2-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: The solution is cooled in an ice bath (0 °C). A solution of methylamine (CH₃NH₂) (at least 2.0 eq) in a suitable solvent (e.g., THF or water) is added dropwise with vigorous stirring. The use of excess methylamine is to neutralize the HCl byproduct that is formed during the reaction. Alternatively, one equivalent of methylamine can be used in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.1-1.2 eq) to scavenge the HCl.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted starting material, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel.

Alternative Synthesis: Direct Amidation using Coupling Agents

As an alternative to the two-step acyl chloride method, this compound can be synthesized directly from 3-bromo-2-methylbenzoic acid and methylamine using a coupling agent.[4][5] This approach is often milder and can be advantageous for substrates with sensitive functional groups.

Protocol:

  • Reaction Setup: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM, DMF, or THF) in a round-bottom flask, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). An additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq) can be included to suppress side reactions and improve efficiency.

  • Reagent Addition: To this mixture, add methylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The work-up procedure depends on the coupling agent used. If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then subjected to an aqueous work-up similar to the acyl chloride method. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up. The crude product is then purified by recrystallization or column chromatography.

Analytical Characterization

While specific, published spectroscopic data for this compound is not available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

  • Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo, methyl, and amide substituents.

  • N-Methyl Protons (3H): The protons of the N-methyl group are expected to appear as a singlet (or a doublet if there is restricted rotation around the C-N amide bond) in the range of δ 2.8-3.2 ppm.

  • Aryl-Methyl Protons (3H): The protons of the methyl group attached to the benzene ring will likely appear as a singlet in the range of δ 2.3-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 120-140 ppm. The carbon attached to the bromine atom will be shifted further downfield.

  • N-Methyl Carbon: The carbon of the N-methyl group will likely appear in the range of δ 25-35 ppm.

  • Aryl-Methyl Carbon: The carbon of the methyl group on the benzene ring is expected to resonate in the range of δ 15-25 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Amide I): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl stretch.

  • N-H Bend (Amide II): For a secondary amide, an N-H bending vibration would be expected around 1510-1570 cm⁻¹, however, for this N-methylated amide, this band will be absent.

  • C-N Stretch: A C-N stretching vibration is expected in the range of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl groups.

  • C-Br Stretch: A C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

MS (Mass Spectrometry):

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (228.10 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the amide side chain. The loss of the methylamino group (-NHCH₃) or the entire amide group (-CONHCH₃) are plausible fragmentation patterns.

Conclusion

This technical guide provides a detailed overview of this compound, including its identifiers, physicochemical properties, and plausible synthetic methodologies. While experimental data for this specific compound is limited in the public domain, the information presented herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists. The proposed synthetic routes offer practical and efficient pathways for its preparation, and the predicted analytical data provides a basis for its characterization. As with any chemical synthesis, all procedures should be conducted with appropriate safety precautions in a well-equipped laboratory.

References

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  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • Filo. (2025). In a set of reactions, m-bromobenzoic acid gave a product D. The product... [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Amides from Carboxylic Acids. [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • G. A. B. Lipshutz, B. H. (2018). Direct formation of amide/peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents, 1-pot, and green. Chemical Science, 9(1), 16-30.
  • Aapptec. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. [Link]

  • Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127.

Sources

An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-bromo-N,2-dimethylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The document details a reliable synthetic route from commercially available starting materials, outlines a thorough characterization workflow with predicted spectroscopic data, discusses potential applications based on the pharmacology of related compounds, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The strategic placement of various substituents on the benzamide scaffold allows for the fine-tuning of their biological and physical properties. The introduction of a bromine atom, as in this compound, can enhance the lipophilicity and metabolic stability of the molecule, and provide a reactive handle for further synthetic modifications, such as cross-coupling reactions[2]. The N-methyl and 2-methyl substitutions further modulate the compound's conformational preferences and potential interactions with biological targets. This guide focuses on the synthesis and characterization of the specific regioisomer, this compound, providing a foundational understanding for its exploration in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-bromo-2-methylbenzoic acid. This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine. This approach is widely applicable for the synthesis of N-substituted amides and offers high yields.

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow Start 3-bromo-2-methylbenzoic acid Intermediate 3-bromo-2-methylbenzoyl chloride Start->Intermediate SOCl₂ (Thionyl chloride) Product This compound Intermediate->Product CH₃NH₂ (Methylamine)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylbenzoyl chloride

This procedure should be conducted in a well-ventilated fume hood due to the evolution of toxic gases.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).

  • Reagent Addition: To the flask, add thionyl chloride (11.1 g, 6.8 mL, 93.0 mmol, 2.0 eq.).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-2-methylbenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude 3-bromo-2-methylbenzoyl chloride from the previous step in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Prepare a solution of methylamine (40% in water, 7.2 g, 93.0 mmol, 2.0 eq.) in 50 mL of water. Slowly add the methylamine solution to the stirred acyl chloride solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Aromatic protons (3H, multiplet), N-CH₃ (3H, doublet, coupled to N-H), Ar-CH₃ (3H, singlet), N-H (1H, broad singlet or quartet).
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (6 signals), N-CH₃ (~26 ppm), Ar-CH₃ (~20 ppm).
IR (Infrared) N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), C-N stretch (~1540 cm⁻¹), C-Br stretch (~600-500 cm⁻¹).
Mass Spec (MS) Molecular ion peak (M⁺) and isotopic peak (M+2) in a ~1:1 ratio, characteristic fragmentation pattern.
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the aromatic methyl group. The aromatic region will likely display a complex multiplet due to the substitution pattern. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton, and the aromatic methyl protons will be a singlet. The N-H proton will likely appear as a broad singlet or a quartet, depending on the solvent and concentration.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for all the carbon atoms in the molecule. The carbonyl carbon of the amide will be observed downfield, typically around 170 ppm. Six distinct signals are expected in the aromatic region, confirming the substitution pattern. The N-methyl and aromatic methyl carbons will appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group. A prominent N-H stretching vibration is expected around 3300 cm⁻¹. The amide I band (C=O stretch) should appear around 1640 cm⁻¹, and the amide II band (C-N stretch and N-H bend) around 1540 cm⁻¹. The presence of the C-Br bond will be indicated by a stretching vibration in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement, which can provide further structural information[3].

Potential Applications in Drug Discovery and Materials Science

While the specific biological activities of this compound are not extensively documented, the broader class of substituted benzamides has shown significant promise in various therapeutic areas.

  • Anticancer Agents: Many N-substituted benzamide derivatives have been investigated as potential anticancer agents[4][5]. The benzamide scaffold can be designed to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation.

  • Antimicrobial Agents: Substituted benzamides have also been explored for their antimicrobial properties. The structural modifications on the benzamide core can lead to compounds with activity against a range of bacteria and fungi.

  • Materials Science: The rigid aromatic structure and the presence of functional groups that can participate in hydrogen bonding make this compound a potential candidate for the development of novel organic materials with specific electronic or photophysical properties. The bromine atom also allows for its incorporation into larger polymeric structures through cross-coupling reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its synthetic precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All synthetic procedures should be carried out in a well-ventilated fume hood, especially when working with thionyl chloride and methylamine.

  • Handling of Reagents:

    • Thionyl Chloride: Is a corrosive and lachrymatory substance that reacts violently with water. Handle with extreme care.

    • Methylamine: Is a flammable and corrosive gas or liquid with a strong odor. Ensure adequate ventilation and avoid inhalation.

    • Brominated Aromatic Compounds: May be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

A comprehensive risk assessment should be conducted before undertaking any of the described synthetic procedures.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and potential application of this compound. The presented synthetic protocol offers a reliable and scalable method for its preparation. The outlined characterization workflow, including predicted spectroscopic data, will aid researchers in confirming the structure and purity of the synthesized compound. While further investigation is required to fully elucidate its biological and material properties, the information presented here serves as a valuable resource for scientists and professionals working in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Takayama, H., et al. (2011). Infrared Absorption Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 81(10), 1389-1394.
  • Chemistry LibreTexts. (2023).
  • Li, Q., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(9), 944-953.
  • Ma, Y., et al. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 19(9), 13836-13853.
  • Zhishang Chemical. (n.d.). Why 3-Bromobenzoic Acid Powers Modern Synthesis.

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-bromo-N,2-dimethylbenzamide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The vast chemical space of small molecules holds immense potential for therapeutic innovation. Yet, for many novel compounds, the biological mechanism of action remains a "black box." This guide addresses such a scenario for the compound 3-bromo-N,2-dimethylbenzamide . As of the latest literature review, no specific biological activity or mechanism of action has been ascribed to this molecule. The following document, therefore, serves as a comprehensive, technically-grounded research proposal and whitepaper, designed to meticulously elucidate its pharmacological function. We will proceed from a state of limited knowledge, applying a logical, multi-tiered experimental strategy to systematically uncover its biological targets and downstream physiological effects. This framework is intended to be a robust, adaptable guide for the rigorous scientific investigation of a novel chemical entity.

Foundational Analysis and Hypothesis Generation: Learning from Structural Analogs

While direct data on this compound is scarce, the broader benzamide class of molecules exhibits a wide range of biological activities, including antitumor and pesticidal effects. Notably, some N-substituted benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs)[1], while other benzamide-containing compounds act as inhibitors of enzymes like IMP dehydrogenase[2]. The presence of a bromine atom, a common substituent in bioactive compounds, may influence target affinity and pharmacokinetic properties.

Our initial hypothesis, therefore, is that this compound is likely to interact with one or more protein targets, potentially enzymes or receptors, leading to a measurable cellular phenotype. Given the precedent within the benzamide family, we will initially prioritize screening for effects on cancer cell proliferation and enzymatic activity.

A Phased Experimental Approach to Mechanism of Action (MoA) Determination

We propose a three-phased approach, moving from broad, high-throughput screening to specific, hypothesis-driven validation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The primary objective of this phase is to ascertain if this compound elicits a biological response in a cellular context and to gain preliminary insights into the general class of its molecular target.

Experimental Protocol 1.1: Broad-Spectrum Cancer Cell Line Proliferation Assay
  • Objective: To determine if this compound possesses cytotoxic or cytostatic activity.

  • Methodology:

    • A panel of diverse human cancer cell lines (e.g., NCI-60 panel) will be cultured in 96-well plates.

    • Cells will be treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

    • Cell viability will be assessed using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Fluorescence will be measured, and the data will be normalized to vehicle-treated controls.

    • The half-maximal inhibitory concentration (IC50) for each cell line will be calculated using a non-linear regression model.

  • Data Interpretation: A low IC50 value in multiple cell lines would suggest a potent anti-proliferative effect, warranting further investigation. Differential sensitivity across the cell line panel may provide clues about the underlying mechanism (e.g., dependence on a specific oncogenic pathway).

Table 1: Hypothetical Anti-Proliferative Activity of this compound
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast5.2
A549Lung8.1
K562Leukemia2.5
HCT-116Colon> 100
Experimental Protocol 1.2: Broad Kinase and GPCR Profiling
  • Objective: To identify potential interactions with major druggable target classes.

  • Methodology:

    • Submit this compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen™, DiscoveRx KINOMEscan®).

    • For kinase profiling, the compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition will be determined.

    • For G-protein coupled receptor (GPCR) binding, radioligand binding assays will be employed for a panel of common GPCRs.

  • Data Interpretation: A significant inhibition (>50%) of a specific kinase or displacement of a radioligand from a GPCR would identify a putative direct target.

Diagram 1: Phase 1 Experimental Workflow

G cluster_0 Phase 1: Broad Screening A This compound B Cancer Cell Line Panel (e.g., NCI-60) A->B C Broad Target Class Screening (Kinases, GPCRs) A->C D Phenotypic Effect? (Anti-proliferation) B->D E Putative Target Class? C->E

Caption: Workflow for initial phenotypic and target class screening.

Phase 2: Target Validation and Elucidation of Cellular Effects

Assuming Phase 1 identifies a putative target (e.g., a specific kinase) and a cellular phenotype (e.g., anti-proliferative activity), Phase 2 will focus on validating this interaction and understanding its cellular consequences.

Experimental Protocol 2.1: Direct Target Engagement Assay in Live Cells
  • Objective: To confirm that this compound engages its putative target within a cellular environment.

  • Methodology:

    • Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

    • For CETSA, cells will be treated with the compound or vehicle, heated to a range of temperatures, and the soluble fraction of the target protein will be quantified by Western blot or ELISA.

    • For NanoBRET™, cells will be transfected with a NanoLuc®-tagged version of the putative target protein. A fluorescent tracer that binds the target will be added, and the BRET signal will be measured in the presence of increasing concentrations of the test compound.

  • Data Interpretation: A shift in the melting curve in CETSA or a dose-dependent decrease in the BRET signal will confirm target engagement.

Experimental Protocol 2.2: Apoptosis and Cell Cycle Analysis
  • Objective: To dissect the nature of the anti-proliferative effect.

  • Methodology:

    • Treat a sensitive cell line with this compound at its IC50 concentration for 24, 48, and 72 hours.

    • For apoptosis, cells will be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Caspase-3/7 activity will be measured using a luminescent assay.

    • For cell cycle analysis, cells will be fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

  • Data Interpretation: An increase in Annexin V positive cells and caspase activity would indicate apoptosis. An accumulation of cells in a specific phase of the cell cycle would suggest cell cycle arrest.

Diagram 2: Signaling Pathway Analysis

G cluster_1 Hypothetical Signaling Pathway A This compound B Putative Kinase Target A->B Inhibition C Downstream Substrate B->C Phosphorylation D Effector Protein C->D Activation E Cell Cycle Arrest / Apoptosis D->E

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase 3: Biochemical Characterization and Off-Target Profiling

This final phase aims to provide a detailed biochemical understanding of the drug-target interaction and to assess the compound's selectivity.

Experimental Protocol 3.1: In Vitro Enzyme Kinetics
  • Objective: To determine the kinetic parameters of target inhibition.

  • Methodology:

    • Use a purified, recombinant version of the target enzyme.

    • Perform enzyme activity assays (e.g., using a fluorescent or luminescent substrate) in the presence of varying concentrations of the substrate and this compound.

    • Data will be fitted to Michaelis-Menten and Lineweaver-Burk models to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Data Interpretation: This will provide the Ki (inhibition constant) and reveal the mechanism by which the compound inhibits the enzyme's function.

Table 2: Hypothetical Enzyme Inhibition Data
ParameterValue
IC500.5 µM
Ki0.2 µM
Mode of InhibitionCompetitive
Experimental Protocol 3.2: Selectivity Profiling
  • Objective: To assess the selectivity of the compound against closely related enzymes.

  • Methodology:

    • Perform in vitro activity assays for a panel of enzymes that are structurally related to the primary target.

    • Determine the IC50 of this compound for each of these related enzymes.

  • Data Interpretation: A significantly higher IC50 for related enzymes compared to the primary target would indicate good selectivity, which is a desirable feature for a therapeutic candidate.

Conclusion and Future Directions

This proposed research framework provides a systematic and rigorous pathway for the elucidation of the mechanism of action of this compound. By progressing through these three phases, from broad phenotypic screening to detailed biochemical characterization, a comprehensive understanding of the compound's biological activity can be achieved. Positive findings would pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety. This guide underscores the importance of a structured, evidence-based approach to navigating the complexities of drug discovery, particularly when venturing into uncharted chemical and biological territory.

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A-Deep-Dive-into-the-Discovery-and-History-of-Substituted-Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trajectory of substituted benzamides from their origins as chemical intermediates to a cornerstone of modern pharmacotherapy is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides a comprehensive exploration of their discovery, historical development, and the core scientific principles that underpin their diverse therapeutic applications.

Part 1: The Genesis of a Versatile Pharmacophore

The foundational benzamide structure, an amide derivative of benzoic acid, was initially explored in the context of dye synthesis. However, its therapeutic potential remained largely untapped until the mid-20th century. A pivotal moment in this discovery timeline was the work of Louis Justin-Besançon and Charles Laville at Laboratoires Delagrange in 1964.[1] While investigating derivatives of procainamide to enhance its anti-dysrhythmic properties, they synthesized metoclopramide.[1][2] This compound, initially explored for other properties, was found to possess potent anti-emetic and gastroprokinetic effects, marking the first significant therapeutic breakthrough for the substituted benzamide class.[1][3][4] Metoclopramide's mechanism of action involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain, a key area for inducing nausea and vomiting.[5][6]

This initial discovery paved the way for further exploration of the benzamide scaffold. The same research program that yielded metoclopramide also led to the discovery of sulpiride in 1966.[2] Sulpiride, synthesized in 1964, was the first derivative of substituted benzamide to be recognized for its antipsychotic properties.[7]

Part 2: The Dopamine Hypothesis and the Rise of Antipsychotic Benzamides

The development of substituted benzamides as antipsychotics was heavily influenced by the growing understanding of the role of dopamine in psychosis. The "dopamine hypothesis," which posits that an overactivity of dopaminergic pathways is a key factor in schizophrenia, provided a clear therapeutic target.

Sulpiride emerged as a pioneering antipsychotic from this class.[7][8] It demonstrated a selective affinity for dopamine D2 and D3 receptors, particularly in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[8][9][10] This selectivity was a significant advancement over older "typical" antipsychotics, as it was associated with a lower incidence of extrapyramidal side effects (drug-induced movement disorders).[11]

The success of sulpiride spurred further research and development, leading to the synthesis of amisulpride in 1975.[7] Amisulpride, often considered a more modern replacement for sulpiride in clinical practice, exhibits a more refined receptor binding profile.[8][9] It is also highly selective for D2 and D3 receptors and is noted for its dual mechanism of action.[8][9]

  • At low doses (e.g., 50 mg): Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. This action increases the release of dopamine, which is thought to alleviate the negative symptoms of schizophrenia and depressive symptoms.[8][9][10]

  • At higher doses (e.g., 400-1200 mg): It acts on postsynaptic D2/D3 receptors in the limbic system, producing a selective inhibition of dopaminergic activity that controls the positive symptoms of psychosis.[8][9][10]

This dose-dependent activity established amisulpride as an "atypical" antipsychotic, capable of addressing a broader spectrum of schizophrenic symptoms.[12][13][14]

Key Milestones in the Development of Antipsychotic Benzamides:
Compound Year of Synthesis/Discovery Key Discoverers/Institution Significance
Metoclopramide1964Louis Justin-Besançon & Charles Laville, Laboratoires Delagrange[1][2]First therapeutically significant substituted benzamide; potent anti-emetic and gastroprokinetic agent.[1][3][4]
Sulpiride1964 (synthesis), 1966 (discovery)Justin-Besançon & C. Laville, Laboratoires Delagrange[2][7]First substituted benzamide with recognized antipsychotic properties.[7][8]
Amisulpride1975Laboratoires Delagrange[7]Atypical antipsychotic with a dual, dose-dependent mechanism of action.[8][9]
Part 3: Synthesis and Structure-Activity Relationships

The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with a desired amine. A general and robust method proceeds through the formation of a more reactive acyl chloride intermediate.

General Synthetic Protocol:
  • Activation of the Carboxylic Acid: The substituted benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding benzoyl chloride. This is a crucial step as the acyl chloride is much more reactive towards nucleophilic attack by the amine.

  • Amide Bond Formation: The synthesized benzoyl chloride is then reacted with the chosen amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This reaction forms the stable amide bond that characterizes the benzamide structure.

  • Purification: The crude product is then purified using standard laboratory techniques such as extraction, crystallization, and column chromatography to yield the final substituted benzamide.

Diagram 1: A simplified workflow for the synthesis of substituted benzamides.

The pharmacological activity of substituted benzamides is exquisitely sensitive to the nature and position of the substituents on both the aromatic ring and the amide nitrogen. These structure-activity relationships (SAR) have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties.

Part 4: Expanding Therapeutic Horizons

The versatility of the substituted benzamide scaffold has led to its application in a wide range of therapeutic areas beyond psychosis.[15]

  • Gastrointestinal Disorders: The prokinetic effects of metoclopramide are utilized in the treatment of gastroparesis and gastroesophageal reflux disease (GERD).[5]

  • Depressive Disorders: The dopaminergic modulatory effects of amisulpride at low doses have proven effective in treating dysthymia, a form of chronic depression.[10][12][16]

  • Antimicrobial Agents: More recent research has explored benzamide derivatives as potential antimicrobial agents that target bacterial cell division proteins like FtsZ.[17]

Part 5: The Future of Substituted Benzamides

The rich history of substituted benzamides in drug discovery provides a strong foundation for future innovation. The ongoing exploration of their SAR, coupled with modern computational and screening techniques, continues to yield novel compounds with improved therapeutic profiles. The ability to fine-tune their pharmacological activity through subtle chemical modifications ensures that the substituted benzamide scaffold will remain a privileged structure in the quest for new and more effective medicines.

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A Guide to the Spectroscopic Characterization of 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-bromo-N,2-dimethylbenzamide, a substituted aromatic amide of interest in chemical research and drug development. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopic interpretation to present a robust, predictive analysis. This approach is designed to empower researchers to identify and characterize this molecule with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

This compound possesses a trisubstituted benzene ring with a bromine atom, a methyl group, and an N,N-dimethylcarboxamide group. The relative positions of these substituents create a unique electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectral signatures is crucial for confirming the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing bromine and amide groups, and the electron-donating methyl group) and through-space effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃~2.9 - 3.1Singlet (broad)N/ADue to hindered rotation around the C-N amide bond, two broad singlets for the non-equivalent methyl groups are expected.
Ar-CH₃~2.4SingletN/AThe methyl group on the aromatic ring is a singlet as it has no adjacent protons.
Ar-H (H4, H5, H6)~7.2 - 7.6Multipletortho (~7-9 Hz), meta (~2-3 Hz)The aromatic protons will appear as a complex multiplet due to their differing electronic environments and spin-spin coupling.
  • N-Methyl Protons: The N,N-dimethyl group will likely exhibit two broad singlets around 2.9-3.1 ppm. This is a classic feature of N,N-dialkylamides, where the partial double bond character of the C-N bond restricts rotation, making the two methyl groups chemically non-equivalent.

  • Aromatic Methyl Protons: The methyl group at the 2-position is expected to resonate as a sharp singlet around 2.4 ppm.

  • Aromatic Protons: The three aromatic protons will be the most complex region of the spectrum. Based on data for related substituted benzenes, they are expected in the 7.2-7.6 ppm range. The proton at C6 (ortho to the bromine) will likely be the most downfield, while the proton at C4 (para to the bromine) will be influenced by both the bromine and the amide group. The proton at C5 will be coupled to both H4 and H6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~170The carbonyl carbon of the amide is characteristically downfield.
C1~138The ipso-carbon attached to the amide group.
C2~136The ipso-carbon attached to the methyl group.
C3~122The ipso-carbon attached to the bromine atom, showing the heavy atom effect.
C4, C5, C6~125-132Aromatic carbons, with their specific shifts determined by the combined electronic effects of the substituents.
Ar-CH₃~20The methyl carbon on the aromatic ring.
N-CH₃~35, ~39The two non-equivalent N-methyl carbons due to restricted C-N bond rotation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and the substituted aromatic ring.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000Medium-WeakC-H stretchAromatic
~2950-2850MediumC-H stretchAliphatic (CH₃)
~1630-1680StrongC=O stretchTertiary Amide
~1450-1600Medium-StrongC=C stretchAromatic Ring
~1400MediumC-N stretchAmide
~690-900StrongC-H out-of-plane bendAromatic (substitution pattern)
~550-750Medium-StrongC-Br stretchAryl Halide

The most prominent peak will be the strong carbonyl (C=O) stretch of the tertiary amide between 1630 and 1680 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹. The specific pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can be diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, there will be two molecular ion peaks of nearly equal intensity at m/z = 227 and 229 (for C₉H₁₀⁷⁹BrNO and C₉H₁₀⁸¹BrNO, respectively).

  • Major Fragments:

    • Loss of a methyl radical (-CH₃): A peak at m/z = 212/214.

    • Loss of the dimethylamino group (-N(CH₃)₂): This would lead to the bromobenzoyl cation, with peaks at m/z = 183/185. This is often a very prominent peak for N,N-dialkylbenzamides.

    • Loss of the bromine atom (-Br): A peak at m/z = 148, corresponding to the N,2-dimethylbenzamide cation.

    • Formation of the dimethylaminocarbonyl cation ([CON(CH₃)₂]⁺): A peak at m/z = 72.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: ~1 second.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Perform a background scan before running the sample.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 200-250 °C.

Visualizations

NMR Interpretation Workflow

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Integration Integration (Proton Count) H_ChemShift Chemical Shift (ppm) (Electronic Environment) H_Integration->H_ChemShift H_Splitting Splitting Pattern (Neighboring Protons) H_ChemShift->H_Splitting H_Structure Proton Connectivity H_Splitting->H_Structure Final_Structure Final Structure Confirmation H_Structure->Final_Structure C_NumSignals Number of Signals (Unique Carbons) C_ChemShift Chemical Shift (ppm) (Functional Groups) C_NumSignals->C_ChemShift C_Structure Carbon Skeleton C_ChemShift->C_Structure C_Structure->Final_Structure MS_Fragmentation Parent [M]⁺˙ m/z 227/229 Frag1 [M - N(CH₃)₂]⁺ m/z 183/185 Parent->Frag1 - •N(CH₃)₂ Frag2 [M - Br]⁺ m/z 148 Parent->Frag2 - •Br Frag3 [CON(CH₃)₂]⁺ m/z 72 Parent->Frag3 - •C₇H₆Br

Caption: Key fragmentation pathways in mass spectrometry.

References

  • PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link].

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. [Link].

  • Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link].

  • Supporting Information for Dalton Transactions. The Royal Society of Chemistry. [Link].

  • PubChem. 2-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link].

  • SpectraBase. n,n-Dimethylbenzamide. [Link].

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link].

  • NIST WebBook. m-Amino-N,N-dimethylbenzamide. [Link].

  • PubChem. 3-Bromotoluene. National Center for Biotechnology Information. [Link].

  • ATB. 3-Bromotoluene. [Link].

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link].

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link].

  • NIST WebBook. Benzamide, N-methyl-. [Link].

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2,2-dimethylpropane. [Link].

  • National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

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  • PubChem. N-Methylbenzamide. National Center for Biotechnology Information. [Link].

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link].

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An In-Depth Technical Guide to the Safe Handling of 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and fine chemical synthesis, novel compounds are the cornerstone of innovation. 3-bromo-N,2-dimethylbenzamide represents one such molecule, finding its place in the scaffold of discovery. However, with novelty comes the responsibility of a rigorous safety assessment. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that a deep, mechanistic appreciation for chemical safety is not a procedural formality but a fundamental pillar of scientific excellence.

The causality behind each recommendation is explained, empowering the user not just to follow protocols, but to understand the chemical reasoning that underpins them. This is the hallmark of a self-validating safety system, one built on expertise, trustworthiness, and authoritative scientific grounding.

Section 1: Chemical Identity and Predicted Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, spill response, and personal protective equipment.

PropertyPredicted Value / InformationSource
IUPAC Name This compound-
Molecular Formula C₉H₁₀BrNOPubChem[1]
Molecular Weight 228.09 g/mol PubChem[1]
CAS Number 24167-51-9Lead Sciences[2]
Predicted Physical State Solid (based on related benzamides)-
Predicted Storage Sealed in dry, room temperature conditionsLead Sciences[2]
Predicted Boiling Point > 200°C (based on related structures)Chemchart[3]
Predicted Solubility Likely poorly soluble in water; soluble in organic solvents-

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds like 3-Bromobenzaldehyde and N,N-Dimethylbenzamide, a precautionary GHS classification for this compound is proposed.[4][5] The core hazards stem from the combination of a brominated aromatic ring and an amide functional group.

Globally Harmonized System (GHS) Hazard Summary:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation
GHS Hazard Pictograms

The following pictograms should be anticipated on the label for this substance, reflecting its primary hazards.

Caption: Anticipated GHS Pictogram for this compound.

Section 3: Toxicological Profile and Routes of Exposure

The predicted toxicity of this compound is based on the consistent toxicological data of its structural analogs.[6][7] The primary concern is its irritant properties and potential for harm upon ingestion.

  • Acute Oral Toxicity: Classified as harmful if swallowed.[6] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6][7] The causality lies in the chemical's ability to disrupt mucosal linings and interfere with normal digestive processes.

  • Dermal Exposure (Skin Contact): Expected to cause skin irritation.[4][6] Prolonged contact may lead to redness, itching, and inflammation.[8] The lipophilic nature of the brominated aromatic ring facilitates absorption through the skin, making dermal exposure a significant risk.

  • Ocular Exposure (Eye Contact): Causes serious eye irritation.[4][5] Direct contact with the eyes can result in redness, watering, and pain. It is imperative to flush the eyes immediately following any exposure.

  • Inhalation: May cause respiratory tract irritation.[4][6] If the material is a fine powder or dust, inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Chronic Exposure: Data on the chronic effects of this specific molecule are not available. However, repeated exposure to irritant chemicals can lead to chronic inflammation and sensitization. As a standard precautionary measure, long-term exposure should be minimized. No components of structurally similar compounds are listed as carcinogens by IARC, NTP, or OSHA.

Section 4: Safe Handling, Storage, and Personal Protection

A proactive safety culture is built on the foundation of robust engineering controls, safe work practices, and appropriate use of Personal Protective Equipment (PPE).

Engineering Controls and Handling Protocols

The primary objective is to minimize exposure. This is most effectively achieved by using engineering controls.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_workflow Safe Handling Protocol prep 1. Don PPE (Gloves, Goggles, Lab Coat) fume_hood 2. Work Within a Certified Chemical Fume Hood prep->fume_hood Enter controlled area weighing 3. Weigh Solid Carefully (Use anti-static weigh paper) fume_hood->weighing dissolution 4. Add to Solvent in Hood (Avoid splashing) weighing->dissolution reaction 5. Conduct Reaction (Maintain containment) dissolution->reaction cleanup 6. Decontaminate & Dispose (Follow waste procedures) reaction->cleanup

Caption: Step-by-step workflow for handling this compound.

Protocol Steps:

  • Work in a Ventilated Area: All manipulations of this compound, especially handling the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Avoid Dust Formation: Handle the solid gently. Use weighing paper or a spatula to transfer the material, avoiding actions that could generate airborne dust.

  • Grounding: To prevent static discharge that can cause fine powders to become airborne, use anti-static equipment where necessary.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[5][6] Do not eat, drink, or smoke in the work area.[6]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed and properly labeled.[5][6][9]

  • Environment: Store in a cool, dry, and well-ventilated area.[5][9]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can potentially initiate exothermic or otherwise hazardous reactions.[5][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection of appropriate PPE is non-negotiable.

PPE_Hierarchy cluster_ppe Required Personal Protective Equipment eyes ANSI-Approved Safety Goggles skin Nitrile Gloves (Inspect before use) body Chemical-Resistant Lab Coat

Caption: Minimum PPE required for handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory.[5]

  • Skin Protection: Wear nitrile gloves. Inspect them before use and change them immediately if contamination occurs. A standard laboratory coat must be worn and kept fastened.[5]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used.

Section 5: First Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[6][7]
Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam are generally suitable.

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.

Section 6: Stability and Reactivity

  • Reactivity: Not expected to be highly reactive under normal laboratory conditions.

  • Chemical Stability: The product is stable under recommended storage conditions.[8]

  • Conditions to Avoid: Avoid generating dust, exposure to excess heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents.[5][6]

Conclusion

This compound is a compound that demands a high level of respect and careful handling. While direct safety data is limited, a thorough analysis of its structural components provides a clear and cautious path forward. The primary hazards are its potential to cause harm if swallowed and its irritant effects on the skin, eyes, and respiratory system. Adherence to the protocols outlined in this guide—working within engineering controls, consistently using appropriate PPE, and being prepared for emergencies—is paramount. By integrating this knowledge into daily laboratory practice, researchers can confidently and safely advance their scientific objectives.

References

  • Ashland. (n.d.). SAFETY DATA SHEET - Spectrum™ RX9100 Microbiocide Agent. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Bromo-N,N-dimethylbenzamide. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N,N-dimethylbenzamide (54616-47-6). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-bromo-N,2-dimethylbenzamide, a valuable substituted benzamide intermediate in medicinal chemistry and materials science.[1][2] Two primary synthetic strategies are detailed, each encompassing a two-step process starting from commercially available 2-methylbenzoic acid. The guide elucidates the critical aspects of regioselective bromination and subsequent amidation, offering field-proven protocols tailored for research and development professionals. Methodologies are presented with a focus on chemical causality, experimental robustness, and safety. This note includes detailed, step-by-step protocols, comparative data tables, and process-flow diagrams to ensure clarity and reproducibility in the laboratory setting.

Introduction and Synthetic Overview

Substituted benzamides are a cornerstone of modern drug discovery, exhibiting a wide range of pharmacological activities.[1] this compound, in particular, serves as a key building block for constructing more complex molecules, leveraging the reactivity of its bromine atom for cross-coupling reactions and the amide moiety for its influence on physicochemical properties.[3][4]

The synthesis of this target molecule presents two primary chemical challenges:

  • Regioselective Bromination: The electrophilic aromatic substitution of 2-methylbenzoic acid must be controlled to favor the introduction of bromine at the C-3 position. The starting material contains both an activating, ortho, para-directing methyl group and a deactivating, meta-directing carboxylic acid group. Both functional groups direct incoming electrophiles to the 3- and 5-positions, often resulting in isomeric mixtures that complicate purification.[5]

  • Efficient Amidation: The formation of the N-methylamide bond from the sterically hindered 2-methyl-substituted carboxylic acid requires robust activation methods to achieve high yields.

This guide outlines a primary synthetic pathway, starting with the direct bromination of 2-methylbenzoic acid, followed by amidation of the purified intermediate. Alternative protocols are provided for both steps to offer flexibility based on available equipment, scale, and desired purity.

Synthetic_Workflow A 2-Methylbenzoic Acid B Step 1: Regioselective Bromination A->B Br₂, H₂SO₄ or alternative C 3-Bromo-2-methylbenzoic Acid B->C D Step 2: Amidation C->D 1. Activation (e.g., SOCl₂) 2. Methylamine E This compound D->E Amidation_Workflow cluster_0 Protocol 3: Acyl Chloride Route cluster_1 Protocol 4: Direct Coupling Route A 3-Bromo-2-methylbenzoic Acid B Activation (SOCl₂ or (COCl)₂) A->B C 3-Bromo-2-methylbenzoyl Chloride B->C D Amination (CH₃NH₂) C->D E This compound D->E F 3-Bromo-2-methylbenzoic Acid + Methylamine G Coupling Reaction (e.g., HATU, EDC) F->G H This compound G->H

Caption: Alternative workflows for the amidation of 3-bromo-2-methylbenzoic acid.

Protocol 3: Synthesis via Acyl Chloride Intermediate

This classic and cost-effective method involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with methylamine.

Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, combine 3-bromo-2-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~3-5 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude 3-bromo-2-methylbenzoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath.

  • Amine Addition: Add a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or a 2M solution in THF) dropwise. An organic base like triethylamine (1.2 eq) should be included if using methylamine hydrochloride salt.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Workup and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 4: Direct Amide Coupling

This method uses modern peptide coupling reagents to form the amide bond in a single step under milder conditions, often leading to cleaner reactions and simpler purifications. [6] Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling reagent such as HATU (1.1 eq) or EDC·HCl (1.2 eq) along with an additive like HOBt (1.2 eq).

  • Activation: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add methylamine (1.5 eq, e.g., as methylamine hydrochloride, ensuring enough base is present to neutralize the salt).

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

ParameterProtocol 3: Acyl Chloride RouteProtocol 4: Direct Coupling Route
Number of Steps Two (Activation, Amination)One Pot
Key Reagents SOCl₂ or Oxalyl ChlorideHATU, EDC/HOBt, PyBOP
Reaction Conditions Harsher (reflux in SOCl₂)Milder (typically room temperature)
Advantages Cost-effective, uses common reagentsHigh yields, cleaner reactions, broad substrate scope
Disadvantages Harsh reagents, potential side reactionsMore expensive reagents

Product Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • 3-Bromo-2-methylbenzoic Acid:

    • CAS: 76006-33-2 [7] * Molecular Formula: C₈H₇BrO₂ [8] * Molecular Weight: 215.04 g/mol [8] * Appearance: White solid [9]* This compound:

    • Molecular Formula: C₉H₁₀BrNO

    • Molecular Weight: 228.09 g/mol * Appearance: Solid

  • Analytical Methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (C=O stretch of acid and amide, N-H bend).

    • Melting Point: To assess purity.

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

  • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). Handle in a fume hood and use anhydrous techniques.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.

  • Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and other bases are corrosive. Wear appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Preparation of 3-bromobenzoic acid - PrepChem.com. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. Available at: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Available at: [Link]

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Application Note: Regioselective Bromination of N,2-dimethylbenzamide using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Aromatic Amides

Brominated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto an aromatic ring provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. N,2-dimethylbenzamide presents an interesting substrate for electrophilic aromatic substitution due to the competing directing effects of its substituents. This application note provides a comprehensive experimental guide for the regioselective bromination of N,2-dimethylbenzamide, leveraging the safety and selectivity of N-bromosuccinimide (NBS).

Theoretical Framework: Navigating Directing Group Effects

The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The reaction proceeds via a two-step mechanism: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[2][3]

The regiochemical outcome of the reaction on a substituted benzene ring is governed by the electronic properties of the incumbent substituents.[4] In the case of N,2-dimethylbenzamide, we must consider the influence of two distinct groups:

  • Methyl Group (-CH₃): An alkyl group is weakly activating and an ortho, para-director. It activates the ring towards electrophilic attack by inductively donating electron density.

  • N,N-dimethylamide Group (-CON(CH₃)₂): This group is deactivating and a meta-director. The carbonyl group is strongly electron-withdrawing by resonance, pulling electron density from the ring.

When both an activating and a deactivating group are present, the activating group's directing effects typically dominate.[5] Therefore, the activating ortho, para-directing methyl group will primarily determine the position of bromination. Of the available ortho (position 3) and para (position 5) positions relative to the methyl group, the para position is sterically more accessible. Consequently, the major product is predicted to be 5-bromo-N,2-dimethylbenzamide .

Reagents and Equipment

Reagent Specifications
ReagentFormulaMW ( g/mol )ConcentrationNotes
N,2-dimethylbenzamideC₉H₁₁NO149.19>98%Starting material.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98>98%Brominating agent. Should be recrystallized from water if it appears yellow.
Acetonitrile (CH₃CN)C₂H₃N41.05AnhydrousReaction solvent.
Saturated aq. Na₂S₂O₃---For quenching unreacted bromine.
Saturated aq. NaHCO₃---For neutralization.
Brine---For washing the organic layer.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor extraction.
HexanesC₆H₁₄86.18ACS GradeFor extraction and chromatography.
Equipment List
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Experimental Protocol

This protocol is based on a 10 mmol scale.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,2-dimethylbenzamide (1.49 g, 10.0 mmol).

  • Add 30 mL of anhydrous acetonitrile to dissolve the starting material.

  • Place the flask in an oil bath on a magnetic stirrer and begin stirring.

Bromination Reaction
  • In a separate container, weigh out N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq.).

  • Add the NBS to the reaction flask in one portion.

  • Attach a condenser to the flask and heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

Work-up and Extraction
  • Once the reaction is complete (as indicated by the consumption of the starting material by TLC), allow the flask to cool to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

  • Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • 25 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS or bromine.

    • 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • 25 mL of brine to remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Experimental Workflow Diagram

experimental_workflow A 1. Dissolve N,2-dimethylbenzamide in Acetonitrile B 2. Add N-Bromosuccinimide (NBS) A->B C 3. Heat to 50 °C for 2-4 hours B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Aqueous Work-up: Add Water and Ethyl Acetate E->F G 7. Sequential Washes: - Sat. Na₂S₂O₃ - Sat. NaHCO₃ - Brine F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Filter and Concentrate H->I J 10. Purify Crude Product I->J

Caption: Step-by-step workflow for the bromination of N,2-dimethylbenzamide.

Purification and Characterization

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: A mixture of ethyl acetate and hexanes is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is not effective, purify the crude product on a silica gel column using a gradient elution of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

Product Characterization

The purified product, 5-bromo-N,2-dimethylbenzamide , should be characterized by the following spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.4-7.2 ppm (m, 3H): Aromatic protons. The expected pattern would be a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a singlet or narrow doublet for the proton at C3.

    • δ ~3.1 ppm (s, 3H): N-CH₃ protons.

    • δ ~2.9 ppm (s, 3H): N-CH₃ protons. (Note: The two N-methyl groups may be non-equivalent due to restricted rotation around the C-N amide bond, appearing as two separate singlets).

    • δ ~2.4 ppm (s, 3H): Ar-CH₃ protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170 ppm: C=O (amide carbonyl).

    • δ ~140-120 ppm: Aromatic carbons (6 signals expected).

    • δ ~38, 34 ppm: N-CH₃ carbons.

    • δ ~20 ppm: Ar-CH₃ carbon.

  • IR (ATR, cm⁻¹):

    • ~3000-2850: C-H stretching (aliphatic).

    • ~1630: C=O stretching (amide).

    • ~1600, 1480: C=C stretching (aromatic).

    • ~800-600: C-Br stretching.

  • Mass Spectrometry (EI):

    • Expected M⁺ and [M+2]⁺ peaks with approximately 1:1 intensity ratio, characteristic of a monobrominated compound. For C₉H₁₀BrNO, the expected m/z would be ~227 and ~229.

Reaction Mechanism

The reaction proceeds through a standard electrophilic aromatic substitution mechanism. In the presence of a trace amount of acid (HBr, often present in NBS), NBS is protonated, making the bromine atom more electrophilic.

reaction_mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack and Rearomatization NBS NBS Protonated_NBS Protonated NBS (Enhanced Electrophilicity) NBS->Protonated_NBS + H⁺ HBr HBr Start N,2-dimethylbenzamide Sigma Arenium Ion (Sigma Complex) Start->Sigma + Br⁺ Product 5-bromo-N,2-dimethylbenzamide Sigma->Product - H⁺

Caption: Mechanism of electrophilic aromatic bromination.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS):

    • Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed. May intensify fire; oxidizer.

    • Handling: Avoid creating dust. Keep away from combustible materials. Store in a cool, dry place away from light and moisture.

  • Acetonitrile:

    • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

    • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous layers from the work-up should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.

References

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]

  • makingmolecules.com. (n.d.). Activation and Directing Effects in SEAr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of aromatic halides from aromatic amines.

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Application Note: 3-bromo-N,2-dimethylbenzamide as a Versatile Intermediate for the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of Senior Application Scientists Document ID: AN-HB32-012826 Revision: 1.0

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and strategic insights into the utilization of 3-bromo-N,2-dimethylbenzamide as a pivotal intermediate in the synthesis of medicinally relevant heterocyclic scaffolds. We explore its application in constructing complex molecular architectures, focusing on robust, field-proven palladium-catalyzed cross-coupling reactions. The document elucidates the strategic importance of the aryl bromide and N,2-dimethylbenzamide functionalities, which serve as versatile handles for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation. Detailed, step-by-step protocols for the synthesis of quinazolinone and bi-aryl precursors are provided, supported by mechanistic diagrams and explanations of critical process parameters. This guide is designed to empower chemists to leverage this intermediate for the efficient and innovative development of novel therapeutic agents.

Introduction: Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements, thereby enabling specific interactions with biological targets.[1] The benzamide moiety itself is a common feature in a range of pharmacologically active molecules.[2][3] this compound emerges as a particularly valuable starting material for several reasons:

  • Orthogonal Reactive Sites: The molecule possesses two key functional handles: the aryl bromide and the benzamide. The bromine atom is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions.

  • Directed Cyclization Potential: The ortho-methyl group and the N-methyl amide can influence the regioselectivity of reactions and participate in subsequent cyclization steps to form fused ring systems.

  • Tunable Steric and Electronic Properties: The methyl substituents provide specific steric and electronic characteristics that can be crucial for downstream applications and final compound activity.

This note will focus on two primary palladium-catalyzed transformations that unlock the potential of this intermediate: Buchwald-Hartwig amination for C-N bond formation and Suzuki-Miyaura coupling for C-C bond formation.

Physicochemical Properties and Safety

Prior to any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueReference
Chemical Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance Off-white to light yellow solid
CAS Number 261833-01-8
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]
Precautionary Measures Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[4][5][6]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[4][5][6]

Core Synthetic Strategy: A Cross-Coupling-Then-Cyclization Approach

The overarching strategy for utilizing this compound involves an initial functionalization at the C3 position via palladium-catalyzed cross-coupling, followed by a subsequent reaction, often an intramolecular cyclization, to construct the final heterocyclic scaffold. This modular approach allows for the generation of diverse compound libraries by simply varying the coupling partner in the first step.

G cluster_0 Core Workflow A This compound B Palladium-Catalyzed Cross-Coupling A->B C Functionalized Intermediate B->C D Cyclization or Further Modification C->D E Target Heterocyclic Scaffold (e.g., Quinazolinone) D->E

Caption: General workflow for heterocyclic synthesis.

Protocol 1: Synthesis of Quinazolinone Scaffolds via Buchwald-Hartwig Amination

The quinazolinone core is a privileged scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities.[7][8] This protocol describes a two-step sequence beginning with a C-N cross-coupling to install an amine, which then serves as a nucleophile for ring closure.

Rationale and Mechanistic Overview

The key transformation is the palladium-catalyzed Buchwald-Hartwig amination, which forms a C-N bond between the aryl bromide and an amine.[9][10] By using an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or ammonia gas directly), an amino group is installed at the C3 position, ortho to the benzamide. This generates a 3-amino-N,2-dimethylbenzamide intermediate, which is primed for cyclization with a one-carbon (C1) electrophile, such as triethyl orthoformate, to yield the quinazolinone ring system.

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often employed because they facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.[11][12]

G Pd0 Pd(0)L₂ ArBr Ar-Br PdII_A Ar-Pd(II)-Br (L)₂ ArBr->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)-NR₂ (L)₂]⁺ PdII_A->PdII_B Amine Binding & Deprotonation Amine R₂NH Base Base PdII_B->Pd0 Reductive Elimination Product Ar-NR₂

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Step A: Buchwald-Hartwig Amination

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv).

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Amine Source: Add benzophenone imine (1.2 equiv) as an ammonia surrogate.

  • Solvent: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl bromide).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup (Imine Hydrolysis): Cool the reaction to room temperature. Add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine. Neutralize the mixture with saturated aqueous NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 3-amino-N,2-dimethylbenzamide.

Step B: Cyclization to form 8-methyl-3,4-dihydroquinazolin-4-one derivative

  • Reactor Setup: In a round-bottom flask, dissolve the purified 3-amino-N,2-dimethylbenzamide (1.0 equiv) in triethyl orthoformate (10-20 equiv).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, concentrate the mixture under reduced pressure to remove excess triethyl orthoformate.

  • Purification: Triturate the crude solid with diethyl ether or hexane, filter, and wash to obtain the purified quinazolinone product.

Reagent and Condition Summary
StepKey ReagentsCatalyst SystemBaseSolventTemp.Typical Yield
A: Amination Benzophenone iminePd₂(dba)₃ / XPhosNaOt-BuToluene100 °C75-90%
B: Cyclization Triethyl orthoformatepTSA-Neat~145 °C80-95%

Protocol 2: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds.[13] Applying this reaction to this compound allows for the introduction of a diverse range of aryl or heteroaryl substituents, creating bi-aryl structures that are precursors to more complex fused systems or can be valuable final compounds themselves.

Rationale and Mechanistic Overview

The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[14][15] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16]

The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic-soluble starting materials and the inorganic base.[17]

G Pd0 Pd(0)L₂ ArBr Ar¹-X PdII_A Ar¹-Pd(II)-X (L)₂ ArBr->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)-Ar² (L)₂ PdII_A->PdII_B Transmetalation Boronic Ar²-B(OR)₂ Base Base PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar²

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocol
  • Reactor Setup: To a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

  • Solvent: Add a solvent mixture, typically toluene and water (e.g., 4:1 or 5:1 ratio, approx. 0.1 M concentration).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bi-aryl product.

Reagent and Condition Summary
Coupling PartnerCatalyst SystemBaseSolvent SystemTemp.Typical Yield
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene / H₂O90-100 °C70-95%
Heteroarylboronic AcidPd(dppf)Cl₂K₃PO₄Dioxane / H₂O90-100 °C65-85%
Alkylboronic AcidPd₂(dba)₃ / SPhosCs₂CO₃THF / H₂O60-80 °C60-80%

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of diverse heterocyclic scaffolds. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides reliable and modular routes to complex molecules. The protocols detailed herein offer robust starting points for the construction of quinazolinones and functionalized bi-aryl systems, enabling researchers in medicinal chemistry and drug discovery to accelerate the development of novel molecular entities with significant therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Sithebe, S., & Robinson, R. S. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107–1113. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Kaur, R., et al. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal, 12(1), 93. [Link]

  • ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Request PDF.
  • Grokipedia. (n.d.).
  • Journal of the Chemical Society C. (1967). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
  • PubMed. (2024). Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling.
  • RSC Publishing. (2024).
  • Google Patents. (2013).
  • ResearchGate. (n.d.). Preparation and characterization of some new heterocyclic compounds with evaluating of its biological activity. Request PDF.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Personal Account. (n.d.). Palladium-catalyzed syntheses of fused tricyclic heterocycles.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylbenzamide.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2022).
  • ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Request PDF.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 )
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (n.d.). Heterocyclic Scaffolds: Centrality in Anticancer Drug Development.
  • Chem Service. (2016).
  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]...

  • Tousimis. (n.d.). Safety Data Sheet catalog #3076 n, n-dimethylbenzylamine, 98%.
  • Universal Journal of Pharmaceutical Research. (n.d.).
  • National Institutes of Health. (2022).
  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
  • Science Publishing Group. (n.d.).
  • Review Article. (n.d.).
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]...

  • IJARSCT. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • BenchChem. (2025). A Comparative Guide: Suzuki vs.
  • BenchChem. (2025).
  • Oxford Lab Fine Chem. (n.d.).
  • ResearchGate. (2018).

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Troubleshooting & Optimization

Technical Support Center: 3-Bromo-N,2-dimethylbenzamide - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-bromo-N,2-dimethylbenzamide. It addresses common challenges related to impurities, offering troubleshooting strategies and detailed protocols for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Based on typical synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Primarily N,2-dimethylbenzamide.

  • Regioisomers: Bromination of N,2-dimethylbenzamide can lead to the formation of other isomers, such as 5-bromo-N,2-dimethylbenzamide and potentially 4-bromo-N,2-dimethylbenzamide. The directing effects of the amide and methyl groups on the aromatic ring influence the isomer distribution.

  • Over-brominated Products: Di- or even tri-brominated species of N,2-dimethylbenzamide can form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis and work-up (e.g., acetic acid, dichloromethane, ethyl acetate) may be present.

Q2: My purified this compound shows a lower than expected melting point. What could be the cause?

A2: A depressed and broadened melting point is a classic indicator of impurities. The presence of any of the impurities listed in A1 can disrupt the crystal lattice of the pure compound, leading to a lower melting point.

Q3: I am seeing unexpected peaks in the NMR spectrum of my product. How can I identify them?

A3: Unexpected peaks in your ¹H or ¹³C NMR spectrum likely correspond to impurities. By comparing your spectrum to the known spectrum of this compound and considering the potential impurities, you can often tentatively assign these peaks. For a definitive identification, it is recommended to use techniques like GC-MS or LC-MS to determine the molecular weight of the impurities.

Q4: What is the best general approach to purify my crude this compound?

A4: The optimal purification strategy depends on the nature and quantity of the impurities. A general workflow is as follows:

  • Initial Characterization: Use TLC, HPLC, or GC-MS to get a preliminary assessment of the purity and the number of components in your crude product.

  • Recrystallization: This is often a good first step for removing minor impurities and can yield a significantly purer product.

  • Column Chromatography: If recrystallization is ineffective or if you have closely related impurities (like regioisomers), column chromatography is the method of choice for separation.

Troubleshooting Guides

Issue 1: Presence of Unreacted N,2-dimethylbenzamide

Causality: Incomplete bromination reaction. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the brominating agent.

Identification:

  • TLC Analysis: The unreacted starting material will have a different Rf value compared to the product.

  • GC-MS Analysis: A peak corresponding to the molecular weight of N,2-dimethylbenzamide (149.19 g/mol ) will be observed.[1]

  • ¹H NMR Spectroscopy: Look for the characteristic signals of N,2-dimethylbenzamide, which will differ from the substituted pattern of the brominated product.

Removal Strategy:

  • Recrystallization: Often, the solubility profiles of the starting material and the product are sufficiently different to allow for separation by recrystallization.

  • Column Chromatography: If recrystallization is not effective, column chromatography provides excellent separation.

Issue 2: Presence of Regioisomers

Causality: The directing effects of the N,N-dimethylformamide and methyl groups on the benzene ring can lead to the formation of multiple brominated isomers. While the 3-bromo isomer is often the major product, other isomers can form as by-products.

Identification:

  • TLC/HPLC/GC-MS: These techniques will show multiple peaks with the same molecular weight (228.09 g/mol for monobrominated isomers).[2]

  • ¹H and ¹³C NMR Spectroscopy: Each isomer will have a unique set of signals in the aromatic region of the NMR spectrum due to different substitution patterns. Careful analysis of the coupling patterns and chemical shifts is required for identification.

Removal Strategy:

  • Column Chromatography: This is the most effective method for separating regioisomers. A careful selection of the eluent system is crucial for achieving good resolution.

  • Fractional Recrystallization: In some cases, it may be possible to separate isomers by a series of carefully controlled recrystallizations, though this can be a tedious process.

Issue 3: Presence of Over-brominated Products

Causality: Use of an excess of the brominating agent or prolonged reaction times can lead to the introduction of more than one bromine atom onto the aromatic ring.

Identification:

  • GC-MS/LC-MS: Peaks with molecular weights corresponding to di-brominated (306.99 g/mol ) or tri-brominated products will be observed.

  • NMR Spectroscopy: The aromatic region of the NMR spectrum will show fewer signals than expected for a monosubstituted product, and the integration will be lower.

Removal Strategy:

  • Column Chromatography: This is the most reliable method for separating over-brominated products from the desired mono-brominated compound.

Experimental Protocols

Protocol 1: Identification of Impurities by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a this compound sample and identify the presence of starting materials or by-products.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Spotting capillaries

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Allow the chamber to saturate.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary, spot the dissolved sample onto the baseline of a TLC plate.

  • If available, spot a reference sample of pure this compound and N,2-dimethylbenzamide on the same plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of multiple spots indicates impurities.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by removing small amounts of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A common solvent system for similar compounds is a mixture of ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Analysis: Check the purity of the recrystallized product by TLC and melting point determination.

Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from closely related impurities such as regioisomers and over-brominated products.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the different components.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities and their Characteristics

ImpurityMolecular Weight ( g/mol )Potential Identification Method
N,2-dimethylbenzamide149.19GC-MS, NMR
5-bromo-N,2-dimethylbenzamide228.09GC-MS, NMR
4-bromo-N,2-dimethylbenzamide228.09GC-MS, NMR
Dibromo-N,2-dimethylbenzamide306.99GC-MS

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Strategies cluster_end End Start Crude this compound Analysis TLC / HPLC / GC-MS Analysis Start->Analysis Decision Is the product pure? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) ColumnChromatography Column Chromatography Decision->ColumnChromatography No (Major/Similar Impurities) End Pure this compound Decision->End Yes Recrystallization->Analysis ColumnChromatography->Analysis

Sources

Technical Support Center: Optimizing the Synthesis of 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this multi-step synthesis, ensuring higher yields, purity, and reproducibility.

The synthesis of this compound is a valuable process for generating key intermediates in pharmaceutical and agrochemical research. The most common and logical synthetic pathway, which will be the focus of this guide, involves a three-step sequence starting from 2-methylbenzoic acid. This guide is structured to address potential issues at each critical juncture of this process.

Synthetic Workflow Overview

The synthesis is typically carried out in three main stages:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-methylbenzoic acid.

  • Acyl Chloride Formation: Conversion of the resulting 3-bromo-2-methylbenzoic acid into the more reactive 3-bromo-2-methylbenzoyl chloride.

  • Amidation: Reaction of the acyl chloride with dimethylamine to form the final product, this compound.

Each of these steps presents unique challenges that can impact the overall success of the synthesis. The following sections provide a detailed breakdown of potential problems and their solutions.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Logical Troubleshooting Workflow

Before diving into specific issues, the following diagram provides a high-level workflow for troubleshooting common problems in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis step1 Step 1: Bromination of 2-Methylbenzoic Acid start->step1 step2 Step 2: Acyl Chloride Formation step1->step2 Success issue1 Low Yield or Incomplete Reaction? step1->issue1 Problem? issue2 Impurity Detected (e.g., by TLC/NMR)? step1->issue2 Problem? step3 Step 3: Amidation with Dimethylamine step2->step3 Success issue3 Low Yield or Reaction Stall? step2->issue3 Problem? end_product Final Product: This compound step3->end_product Success issue4 Major Byproduct (Carboxylic Acid)? step3->issue4 Problem? issue5 Low Yield or Complex Mixture? step3->issue5 Problem? issue6 Purification Challenges? end_product->issue6 Problem? sol1 Check Brominating Agent Activity & Stoichiometry. Optimize Temperature/Time. issue1->sol1 sol2 Isomeric Impurities? (e.g., 5-bromo isomer) Purify via Recrystallization or Column Chromatography. issue2->sol2 sol3 Ensure Anhydrous Conditions. Use Fresh Thionyl Chloride. Consider Catalytic DMF. issue3->sol3 sol4 Acyl Chloride Hydrolysis. Strictly Anhydrous Conditions. Add Acyl Chloride to Amine. issue4->sol4 sol5 Check Amine Stoichiometry. Control Temperature (0°C to RT). Ensure Efficient Stirring. issue5->sol5 sol6 Optimize Column Chromatography (Solvent System). Consider Vacuum Distillation if applicable. issue6->sol6

Caption: A workflow diagram for troubleshooting the synthesis of this compound.

Step 1: Bromination of 2-Methylbenzoic Acid

Q1: My bromination reaction is showing low conversion, with a significant amount of starting material remaining. What could be the cause?

A1: Low conversion in electrophilic aromatic bromination can stem from several factors. Firstly, the activity of your brominating agent is crucial. If you are using liquid bromine, ensure it has been stored correctly to prevent degradation. For solid brominating agents like N-bromosuccinimide (NBS), it is advisable to use a freshly opened container or recrystallize the reagent if it appears discolored. Secondly, the reaction temperature and time may be insufficient. While room temperature can be effective, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but be mindful that higher temperatures can also lead to side products. Ensure you are allowing adequate reaction time; these reactions can sometimes take up to 24 hours for full conversion. Finally, check the stoichiometry of your reagents. A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

Q2: I've successfully brominated the 2-methylbenzoic acid, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity and purify the desired 3-bromo isomer?

A2: The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring can lead to the formation of isomeric byproducts. The methyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. This can result in the formation of not only the desired 3-bromo-2-methylbenzoic acid but also 5-bromo-2-methylbenzoic acid.

To improve regioselectivity, controlling the reaction temperature is key; running the reaction at or below room temperature may favor the desired isomer. The choice of solvent can also play a role.

For purification, the isomeric bromobenzoic acids often have different solubilities, which can be exploited for separation by recrystallization. Experiment with different solvent systems, such as ethanol/water mixtures or toluene. If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating the isomers[1]. A solvent system of petroleum ether/ethyl acetate with a gradient from nonpolar to more polar can effectively separate the 3-bromo and 5-bromo isomers[1].

Step 2: Acyl Chloride Formation

Q3: The conversion of 3-bromo-2-methylbenzoic acid to the acyl chloride is sluggish or incomplete. What are the critical parameters to check?

A3: The most common method for this conversion is the use of thionyl chloride (SOCl₂) or oxalyl chloride. The primary cause of an incomplete reaction is moisture. Carboxylic acids can be hygroscopic, and any water present will consume the chlorinating agent. Ensure your starting material is thoroughly dried. Likewise, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

The quality of the thionyl chloride is also paramount. It readily hydrolyzes in the presence of moisture to form SO₂ and HCl, reducing its effectiveness. Use a fresh bottle of thionyl chloride or distill it before use.

To accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent. The reaction is typically performed at reflux, so ensure your reaction temperature is appropriate for the solvent used (e.g., refluxing in toluene). Progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.

Step 3: Amidation with Dimethylamine

Q4: My amidation reaction has a low yield, and I'm isolating a significant amount of 3-bromo-2-methylbenzoic acid. What is happening?

A4: The isolation of the starting carboxylic acid is a clear indication that your acyl chloride is hydrolyzing back to the acid before it can react with the dimethylamine. Acyl chlorides are highly susceptible to hydrolysis. This is a critical issue that must be addressed by ensuring strictly anhydrous conditions. Dry all glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere.

The order of addition is also important. It is often preferable to add the acyl chloride solution dropwise to a cooled solution of the dimethylamine and a non-nucleophilic base (like triethylamine). This ensures that the amine is readily available to react with the acyl chloride as it is introduced, minimizing its contact time with any trace moisture.

Q5: The reaction is messy, with multiple spots on my TLC plate, and the yield of the desired amide is low. How can I optimize the reaction conditions?

A5: A complex reaction mixture suggests that side reactions are occurring. Here are several factors to consider for optimization:

  • Stoichiometry: Use a slight excess of dimethylamine (e.g., 1.2-1.5 equivalents) to ensure all the acyl chloride is consumed. It is also common to use at least one equivalent of a tertiary amine base (e.g., triethylamine or pyridine) to scavenge the HCl produced during the reaction. The HCl can form a salt with the dimethylamine, rendering it non-nucleophilic.

  • Temperature Control: The reaction between an acyl chloride and an amine is often highly exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize the formation of byproducts.

  • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently, especially if a precipitate (e.g., triethylammonium chloride) forms. Poor mixing can lead to localized "hot spots" and incomplete reaction.

  • Purity of the Acyl Chloride: Ensure the acyl chloride is used promptly after its formation and is free from residual thionyl chloride, which can react with the amine. It is good practice to remove the excess thionyl chloride under vacuum before proceeding to the amidation step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the progress of these reactions?

A1: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of all three steps. For the bromination and acyl chloride formation steps, you can visualize the spots under a UV lamp. For the amidation step, a co-spot of your starting material and the reaction mixture on the TLC plate can help confirm the consumption of the starting material. Staining with potassium permanganate can also be useful for visualizing compounds that are not UV-active.

Q2: What are the typical purification methods for the final product, this compound?

A2: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (to remove excess amine), a dilute base (like sodium bicarbonate, to remove any unreacted carboxylic acid), and brine. After drying the organic layer and removing the solvent, the crude product can be purified. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective. If it is an oil or if recrystallization is insufficient, column chromatography on silica gel is the method of choice.

Q3: Can I perform a one-pot synthesis from the carboxylic acid to the amide without isolating the acyl chloride?

A3: While one-pot procedures are attractive for their efficiency, they can be challenging for this synthesis. The conditions for acyl chloride formation (e.g., refluxing in thionyl chloride) are harsh and may not be compatible with the amine. It is generally more reliable to first form the acyl chloride, remove the excess chlorinating agent, and then proceed with the amidation step. This two-step, one-pot approach (without purification of the intermediate acyl chloride) is a common and effective strategy.

Q4: Are there any specific safety precautions I should be aware of?

A4: Yes, several reagents used in this synthesis are hazardous. Bromine is highly corrosive and toxic. Thionyl chloride and oxalyl chloride are also corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Dimethylamine is a flammable and corrosive gas or liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-2-methylbenzoic acid
  • To a solution of 2-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography to separate the desired 3-bromo isomer from other isomers.

Protocol 2: Synthesis of 3-bromo-2-methylbenzoyl chloride
  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the dried 3-bromo-2-methylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. The crude acyl chloride can be used directly in the next step.

Protocol 3: Synthesis of this compound
  • In a separate flask under an inert atmosphere, dissolve dimethylamine (as a solution in THF or as a hydrochloride salt with 2.2 eq of a non-nucleophilic base like triethylamine) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 3-bromo-2-methylbenzoyl chloride in a minimal amount of anhydrous DCM or THF.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the acyl chloride.

  • Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

ParameterStep 1: BrominationStep 2: Acyl Chloride FormationStep 3: Amidation
Key Reagents 2-Methylbenzoic Acid, NBS3-Bromo-2-methylbenzoic Acid, SOCl₂3-Bromo-2-methylbenzoyl Chloride, Dimethylamine
Typical Solvent Acetic Acid or H₂SO₄Toluene or neatDichloromethane (DCM) or THF
Temperature Room TemperatureReflux (~80-110 °C)0 °C to Room Temperature
Typical Reaction Time 12-24 hours2-4 hours2-6 hours
Common Byproducts Isomeric bromo-2-methylbenzoic acidsNone (if anhydrous)3-Bromo-2-methylbenzoic acid (from hydrolysis)

References

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Benchchem.
  • 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. MDPI.
  • 3-Bromo-N,N-dimethylbenzamide. Sigma-Aldrich.
  • 2-bromo-N,N-dimethylbenzamide. PubChem.
  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
  • Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.
  • N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses.
  • Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6.
  • n-(2-bromoallyl)ethylamine. Organic Syntheses.
  • 3-bromo-2-methylbenzaldehyde synthesis. ChemicalBook.
  • One mole of Acetyl Chloride reacts with one mole of dimethylamine. There are three organic products. How are they drawn? Homework.Study.com.
  • Why did my amide syntesis does not work?
  • Amid
  • Amide formation from acyl chloride (video). Khan Academy.
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • 3 - Organic Syntheses.
  • 21.4: Chemistry of Acid Halides. Chemistry LibreTexts.
  • 2 - Organic Syntheses.
  • 4 - Organic Syntheses.
  • Synthesis of Bromo Acid by Solvent and C
  • Amid
  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
  • 3-Bromo-N,N-dimethylbenzamide. Sigma-Aldrich.
  • How To: Monitor by TLC. University of Rochester, Department of Chemistry.
  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?

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Troubleshooting common side reactions in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzamide synthesis. As a Senior Application Scientist, I understand that while amide bond formation is a cornerstone of organic synthesis, it is frequently plagued by side reactions that can complicate product purification, reduce yields, and compromise timelines. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter in the lab. We will move beyond simple procedural lists to explore the causal mechanisms behind these common pitfalls, empowering you to design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing benzamides?

The three most prevalent strategies for forming the benzamide bond are:

  • The Schotten-Baumann Reaction: This classic method involves the reaction of an amine with an acyl chloride (like benzoyl chloride) in the presence of a base.[1] It is often performed as a biphasic reaction with an aqueous base.[2]

  • Coupling Agent-Mediated Synthesis: This approach couples a carboxylic acid (e.g., benzoic acid) directly with an amine using a dehydrating or "coupling" agent. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[3][4]

  • Two-Step Synthesis from Benzoic Acid: This involves first activating the carboxylic acid by converting it to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), and then reacting that intermediate with an amine.[5][6]

Q2: My reaction has a very low yield. What are the general culprits?

Low yields in benzamide synthesis typically stem from a few key issues:

  • Hydrolysis of the Acylating Agent: Highly reactive starting materials like benzoyl chloride can readily react with trace moisture to form the corresponding benzoic acid, which is unreactive under many amidation conditions.[5][7]

  • Protonation of the Amine: The amine starting material is a nucleophile, but it is also a base. If acidic byproducts (like HCl) are generated during the reaction, they can protonate the amine, rendering it non-nucleophilic and effectively halting the reaction.[8]

  • Formation of Stable Byproducts: In coupling reactions, side reactions can consume starting materials and form highly stable byproducts, such as N-acylurea, which can be difficult to remove.[8]

  • Product Losses During Workup: Significant amounts of product can be lost during aqueous washes, extractions, or recrystallization, especially if the solubility properties are not well understood.[5]

Q3: What are the most effective strategies for purifying a crude benzamide product?

The most common and effective method for purifying solid benzamides is recrystallization.[7] Suitable solvents often include hot water, ethanol/water mixtures, or acetone.[7][9] For more complex mixtures, or for products that are oils or thermally sensitive, flash column chromatography is the preferred method.[10] A key preliminary step is an aqueous workup; washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like benzoic acid, while a wash with dilute acid (e.g., 1M HCl) can remove unreacted amine starting materials.[7]

Troubleshooting Guide by Synthesis Method

This section provides a detailed breakdown of common problems and solutions categorized by the synthetic method employed.

Method 1: Acylation with Benzoyl Halides (e.g., Schotten-Baumann Reaction)

This method is rapid and often high-yielding but is sensitive to reaction conditions.

Problem 1: Low yield with significant benzoic acid contamination.

  • Symptom: Your final product shows a lower-than-expected yield, and analytical data (e.g., ¹H NMR, TLC) indicates the presence of benzoic acid.

  • Causality: Benzoyl chloride is highly susceptible to hydrolysis. Any moisture present in the solvent, on the glassware, or in the amine starting material will convert the benzoyl chloride to unreactive benzoic acid. The reaction itself can also be highly exothermic, which can accelerate side reactions if not controlled.[9]

  • Solutions & Proactive Measures:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Control Reagent Quality: Use a fresh bottle of benzoyl chloride or distill it immediately before use to remove any benzoic acid that has formed during storage.[7]

    • Temperature Control: Add the benzoyl chloride dropwise to the amine solution while cooling the reaction vessel in an ice bath (0-5 °C). This helps to manage the exothermic nature of the reaction.[9][11]

Problem 2: The reaction stalls, leaving unreacted amine.

  • Symptom: TLC analysis shows a persistent spot for your starting amine even after extended reaction times.

  • Causality: The reaction of benzoyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate any available amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride.[8] In biphasic systems, poor mixing can also limit the interaction between the reactants in the organic phase and the base in the aqueous phase.[8]

  • Solutions & Proactive Measures:

    • Use an Acid Scavenger: Always include at least one equivalent of a base to neutralize the HCl as it forms. For Schotten-Baumann conditions, an aqueous base like 10% NaOH is common.[2][8] For anhydrous conditions, a tertiary amine like triethylamine or pyridine can be used.

    • Ensure Vigorous Mixing: In biphasic systems, the reaction occurs at the interface of the two layers. Use a mechanical stirrer or a magnetic stir bar capable of vigorous agitation to maximize the surface area and ensure efficient reaction.[8]

Troubleshooting Workflow: Low Yield in Schotten-Baumann Reaction

G start Low Benzamide Yield check_sm Analyze Crude Product (TLC, NMR) Are Starting Materials Present? start->check_sm check_hcl Was a base used to neutralize HCl byproduct? check_sm->check_hcl Yes, Amine Remains check_hydrolysis Is Benzoic Acid the main contaminant? check_sm->check_hydrolysis Yes, Benzoyl Chloride Consumed solution_hcl Root Cause: Amine Protonation - Add 1.1 eq. of base (NaOH, Pyridine) to neutralize HCl check_hcl->solution_hcl No solution_mixing Possible Cause: Poor Mixing - Increase stirring speed - Consider phase-transfer catalyst check_hcl->solution_mixing Yes solution_hydrolysis Root Cause: Hydrolysis - Use anhydrous solvents/reagents - Control temperature (ice bath) - Use fresh benzoyl chloride check_hydrolysis->solution_hydrolysis Yes final_check Review stoichiometry and reaction time/temperature. check_hydrolysis->final_check No

Caption: Troubleshooting logic for low benzamide yield.

Method 2: Carboxylic Acid Activation with Coupling Reagents (e.g., DCC, EDC)

This method is popular for its mild conditions, especially in peptide synthesis, but it has its own characteristic side reactions.

Problem 1: Formation of a significant N-acylurea byproduct.

  • Symptom: A major byproduct is observed that is difficult to separate from the desired amide. Mass spectrometry may show a mass corresponding to the benzoyl group plus the urea derived from the coupling agent.

  • Causality: Carbodiimides (like DCC or EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] While this intermediate is intended to react with the amine, it can also undergo an intramolecular rearrangement to form a stable N-acylurea, especially if the amine is sterically hindered or not present in sufficient concentration.

  • Solutions & Proactive Measures:

    • Use Coupling Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are crucial.[8] They react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, effectively suppressing N-acylurea formation.[12]

    • Control Stoichiometry: Use a slight excess (1.1 equivalents) of the coupling agent and additive relative to the limiting reagent.

Mechanism: Suppression of N-Acylurea Formation

G cluster_0 Undesired Pathway cluster_1 Desired Pathway (with HOBt) RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC N_acylurea N-Acylurea (Stable Byproduct) O_acyl->N_acylurea Intramolecular Rearrangement O_acyl2 O-Acylisourea Active_ester HOBt Active Ester (Stable Intermediate) O_acyl2->Active_ester + HOBt HOBt HOBt Amide Desired Amide Active_ester->Amide + R'-NH2 Amine R'-NH2

Caption: HOBt intercepts the reactive intermediate.

Problem 2: Product is contaminated with an insoluble white solid (DCU).

  • Symptom: After the reaction, a significant amount of white precipitate is present which is insoluble in most common organic solvents, making purification difficult. This is specific to DCC coupling.

  • Causality: The byproduct of the DCC coupling reaction is N,N'-dicyclohexylurea (DCU). This compound is notoriously insoluble in many solvents like dichloromethane (DCM) and ethyl acetate, and it often co-precipitates with the desired product.[8]

  • Solutions & Proactive Measures:

    • Pre-Workup Filtration: Before performing an aqueous workup, filter the entire reaction mixture through a sintered glass funnel to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

    • Post-Workup Precipitation: After workup and concentration, dissolve the crude product in a minimal amount of a solvent in which the desired product is soluble but DCU is not (e.g., DCM). Cool the solution and add a non-polar solvent like hexanes to precipitate the remaining DCU, then filter again.[8]

    • Use a Water-Soluble Carbodiimide: Switch to EDC. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.

Method 3: Activation with Thionyl Chloride (SOCl₂) followed by Amination

This robust method is excellent for scaling up but requires careful temperature control to avoid dehydration.

Problem 1: Formation of benzonitrile as a major byproduct.

  • Symptom: You are reacting benzoic acid with SOCl₂ and then adding ammonia or a primary amine, but you observe a significant amount of benzonitrile in your product mixture, especially if the reaction was heated.

  • Causality: Thionyl chloride is a powerful dehydrating agent. While its primary role is to convert the carboxylic acid to the acyl chloride, it can also dehydrate the primary benzamide product (formed in situ) to the corresponding nitrile.[13][14] This is particularly problematic at elevated temperatures.

  • Solutions & Proactive Measures:

    • Strict Temperature Control: The initial activation of benzoic acid with SOCl₂ can be performed at room temperature or with gentle heating. However, once the amine is added, the temperature should be kept low (ideally 0-25 °C) to prevent dehydration of the amide product.

    • Remove Excess SOCl₂: After the initial activation step, remove any excess thionyl chloride under reduced pressure before adding the amine. This ensures the dehydrating agent is not present when the amide is formed.

Mechanism: Dehydration of Benzamide to Benzonitrile

G cluster_0 Benzamide Dehydration Pathway Benzamide Benzamide Intermediate Intermediate Complex Benzamide->Intermediate + SOCl₂ SOCl2 SOCl₂ Benzonitrile Benzonitrile (Byproduct) Intermediate->Benzonitrile - SO₂ - 2HCl

Caption: SOCl₂ can dehydrate the desired amide product.

Validated Experimental Protocols
Protocol 1: General Schotten-Baumann Procedure for Benzamide Synthesis

This protocol is adapted from standard laboratory procedures for the synthesis of benzamide from benzoyl chloride and ammonia.[9][15]

  • In a conical flask, prepare a solution of concentrated aqueous ammonia (5 mL) in water (5 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (2 mL, ~2.4 g) in small portions to the cooled ammonia solution while vigorously shaking or stirring the flask.[9] Keep the flask stoppered between additions.

  • The reaction is exothermic; maintain the temperature below 10 °C by cooling the flask under cold tap water as needed.[15]

  • After the addition is complete, continue to shake or stir the flask vigorously for an additional 15 minutes. The pungent smell of benzoyl chloride should disappear as a white solid (benzamide) precipitates.[8]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with several portions of ice-cold water to remove ammonium chloride.[15]

  • The crude benzamide can be purified by recrystallization from hot water.[8]

Protocol 2: Purification via Recrystallization to Remove Benzoic Acid

This protocol is a general method for removing acidic impurities from a crude solid product.[7]

  • Transfer the crude benzamide product contaminated with benzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) to just dissolve the solid.

  • While the solution is hot, add a small amount of saturated sodium bicarbonate solution dropwise until effervescence ceases. This converts the benzoic acid into sodium benzoate, which is highly soluble in water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified benzamide crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals in a desiccator or a vacuum oven. Verify purity by taking a melting point (expected for benzamide: 127-130 °C)[9] and by TLC.

Data Summary Table
Common Side ProductParent Reaction TypeKey Identifier (¹H NMR)M.P. (°C)Removal Strategy
Benzoic AcidAcyl Halide MethodsBroad singlet >10 ppm122Wash with aq. NaHCO₃
N,N'-Dicyclohexylurea (DCU)DCC CouplingComplex multiplets ~1.0-2.0, 3.5 ppm232Filtration (insoluble in DCM/ether)
N-AcylureaCarbodiimide CouplingVaries, but often complexVariesUse HOBt/Oxyma; Chromatography
BenzonitrileSOCl₂/Primary AmineAromatic signals only, no N-H-40Chromatography; Optimize reaction temp.
References
  • BenchChem (2025). Common side reactions with Boc-protected amino acids and how to avoid them. 16

  • BenchChem (2025). Identifying and minimizing side reactions in benzamide synthesis. 8

  • BenchChem (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. 5

  • SATHEE. Chemistry Schotten Baumann Reaction. 17

  • Chad's Prep (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube.

  • BenchChem (2025). Strategies to reduce impurities in benzamide synthesis. 7

  • Grokipedia. Schotten–Baumann reaction. 2

  • Unknown (2020). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. 9

  • CHAMELI DEVI INSTITUTE OF PHARMACY INDORE (2020). Synthesis of Benzamide. YouTube.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Scribd (2020). Benzamide Synthesis and Recrystallization.

  • ResearchGate (2020). What is the best technique for amide purification?.

  • Current Chemistry Letters (2022). Process optimization for acid-amine coupling: a catalytic approach. 4

  • Chemistry Steps. Reactions of Nitriles.

  • Arkivoc (2007). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2.

  • Ataman Kimya. BENZOYL CHLORIDE.

  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

  • J&K Scientific LLC (2021). Schotten-Baumann Reaction.

Sources

Technical Support Center: Scaling Up the Production of 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-N,2-dimethylbenzamide. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

I. Overview of the Synthetic Strategy

The most common and efficient pathway for the synthesis of this compound involves a two-step process:

  • Amide Formation: The initial step is the coupling of 2-methylbenzoic acid with methylamine to form N,2-dimethylbenzamide. A prevalent method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the reaction with methylamine.[1][2]

  • Electrophilic Aromatic Bromination: The second step is the regioselective bromination of the N,2-dimethylbenzamide intermediate. The directing effects of the amide and methyl groups on the aromatic ring guide the bromine atom primarily to the 3-position. N-Bromosuccinimide (NBS) is a commonly used reagent for this type of bromination.[3][4]

This guide will address potential challenges and provide solutions for both of these critical steps, with a focus on scalability.

II. Visualizing the Synthesis Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages in the production of this compound.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bromination 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Acyl_Chloride_Formation Acyl Chloride Intermediate 2-Methylbenzoic_Acid->Acyl_Chloride_Formation Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride_Formation Amidation N,2-dimethylbenzamide Acyl_Chloride_Formation->Amidation Nucleophilic Acyl Substitution Methylamine Methylamine (CH₃NH₂) Methylamine->Amidation Bromination_Reaction Electrophilic Aromatic Substitution Amidation->Bromination_Reaction NBS N-Bromosuccinimide (NBS) NBS->Bromination_Reaction Final_Product This compound Bromination_Reaction->Final_Product Purification

Caption: Overall workflow for the two-step synthesis of this compound.

III. Troubleshooting and FAQs: Step 1 - Amide Formation

This section addresses common issues encountered during the synthesis of N,2-dimethylbenzamide.

Q1: The formation of the acyl chloride from 2-methylbenzoic acid with thionyl chloride is sluggish or incomplete. What could be the cause?

A1: Several factors can contribute to an incomplete reaction:

  • Moisture: Thionyl chloride reacts violently with water.[5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The 2-methylbenzoic acid starting material should also be thoroughly dried.

  • Purity of Thionyl Chloride: Use a fresh bottle or a recently opened bottle of thionyl chloride. Over time, it can degrade, especially if exposed to atmospheric moisture.

  • Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can lead to side reactions and discoloration.

  • Stoichiometry: A slight excess of thionyl chloride (1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the carboxylic acid.

Q2: During the addition of methylamine to the acyl chloride, a significant amount of a white solid forms, making stirring difficult. What is this solid and how can it be managed?

A2: The white solid is likely methylammonium chloride, a byproduct of the reaction between methylamine and the hydrogen chloride (HCl) generated during the acyl chloride formation and the amidation itself.

  • Managing the Byproduct:

    • Solvent Volume: Increasing the volume of the aprotic solvent (e.g., dichloromethane, THF) can help to keep the byproduct suspended and improve stirring.

    • Amine Addition: Adding the methylamine solution slowly and with vigorous stirring can prevent localized high concentrations and clumping of the solid.

    • Use of a Tertiary Amine: The addition of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), can act as an HCl scavenger, preventing the formation of methylammonium chloride and freeing up the methylamine to act as a nucleophile.

Q3: The yield of N,2-dimethylbenzamide is low after work-up. Where might the product be lost?

A3: Product loss can occur at several stages:

  • Incomplete Reaction: As addressed in Q1 and Q2, ensure the initial reactions go to completion by monitoring with an appropriate technique (e.g., TLC, GC-MS).

  • Work-up Procedure:

    • Aqueous Extraction: During the aqueous wash steps, ensure the pH of the aqueous layer is appropriate. An acidic wash will remove unreacted methylamine and any tertiary amine base, while a basic wash (e.g., with sodium bicarbonate solution) will remove any unreacted 2-methylbenzoic acid.

    • Emulsion Formation: If an emulsion forms during the extraction, it can be broken by the addition of brine (saturated NaCl solution).

    • Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before solvent evaporation, as residual water can affect the final yield and purity.

Q4: Are there alternative methods to the thionyl chloride route for amide formation, especially for scale-up?

A4: Yes, while the thionyl chloride method is robust, other "coupling reagents" can be used for direct amidation of the carboxylic acid without forming the acyl chloride as an isolated intermediate.[2][6] These are often used in medicinal chemistry for more sensitive substrates.[7]

Coupling ReagentAdvantagesDisadvantages on Scale-Up
DCC/DIC (Dicyclohexylcarbodiimide/Diisopropylcarbodiimide)Effective and widely used.Produces insoluble urea byproducts that can be difficult to remove completely.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea byproduct, easily removed by aqueous extraction.More expensive than DCC/DIC.
HATU/HBTU (Aminium-based reagents)High reactivity, suitable for hindered couplings.High cost, generates stoichiometric waste.

For scaling up, the thionyl chloride route often remains the most cost-effective. However, if substrate sensitivity is a concern, EDC is a good alternative due to the ease of byproduct removal.

IV. Troubleshooting and FAQs: Step 2 - Electrophilic Aromatic Bromination

This section focuses on the challenges associated with the regioselective bromination of N,2-dimethylbenzamide.

Q1: The bromination reaction with N-Bromosuccinimide (NBS) is not proceeding or is very slow. What are the likely reasons?

A1: The success of NBS bromination often depends on the reaction conditions:

  • Solvent: The choice of solvent is crucial. For aromatic bromination, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used. Halogenated solvents like dichloromethane can also be effective.

  • Catalyst/Initiator: While radical initiators like AIBN or light are used for benzylic bromination, electrophilic aromatic bromination with NBS often requires an acid catalyst to activate the NBS and generate a more potent electrophilic bromine species. A small amount of a strong acid like sulfuric acid or trifluoroacetic acid can be beneficial.[4]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.

Q2: Multiple brominated products are observed, leading to a low yield of the desired 3-bromo isomer. How can regioselectivity be improved?

A2: The N,2-dimethylbenzamide has two activating groups: the ortho-para directing methyl group and the meta-directing amide group (when the ring is considered from the point of attachment of the carbonyl). The combination of these effects should favor bromination at the 3 and 5 positions.

  • Directing Group Influence: The interplay of the directing effects of the methyl and amide groups is key. Theoretical analysis suggests that for substrates with both activating and deactivating groups, the regioselectivity can be complex.[3]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Slow Addition of NBS: Adding the NBS portion-wise or as a solution over time can help to maintain a low concentration of the brominating agent, which can suppress the formation of di-brominated byproducts.

  • Choice of Brominating Agent: While NBS is common, other brominating agents could be explored for improved selectivity, though this would require further process development.

Q3: The work-up of the bromination reaction is problematic, with difficulties in separating the product from succinimide. What is an effective purification strategy?

A3: Succinimide, the byproduct of the NBS reaction, can sometimes co-precipitate with the product.

  • Aqueous Wash: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium thiosulfate will destroy any remaining active bromine species. A subsequent wash with water or brine should remove the majority of the water-soluble succinimide.

  • Crystallization: The most effective method for purifying the final product on a larger scale is typically recrystallization. A solvent screen should be performed to identify a suitable solvent or solvent system that dissolves the this compound at an elevated temperature and allows it to crystallize upon cooling, leaving impurities in the mother liquor. Common solvents for recrystallization of aromatic compounds include ethanol, isopropanol, toluene, or mixtures with heptane.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of N,2-dimethylbenzamide

  • Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled and flame-dried.

  • Reagents: 2-methylbenzoic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, 5-10 mL per gram of acid).

  • Acyl Chloride Formation: Thionyl chloride (1.2 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently heated to reflux for 1-2 hours or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Amidation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of methylamine (2.5 eq, e.g., 40% in water or as a solution in THF) is added dropwise via the addition funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction mixture is diluted with water and the organic layer is separated. The organic phase is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N,2-dimethylbenzamide, which can be used in the next step without further purification if the purity is sufficient.

Protocol 2: Synthesis of this compound

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: N,2-dimethylbenzamide (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or DMF).

  • Bromination: N-Bromosuccinimide (1.05 eq) is added to the solution in one portion or in several small portions.

  • Reaction: The mixture is stirred at room temperature or heated (e.g., 50-60 °C) and the reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and then with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/heptane) to afford pure this compound.

VI. Safety Considerations

  • Thionyl Chloride: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[5][8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[9]

  • N-Bromosuccinimide: NBS is a skin and eye irritant and an oxidizing agent.[10][11] Avoid contact with skin and eyes and keep it away from combustible materials.[12][13]

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood.

VII. References

  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents. Available at:

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. Available at: [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. Available at: [Link]

  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. Available at: [Link]

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. Available at:

  • Full article: Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds - Taylor & Francis. Available at: [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction) - YouTube. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalys - RSC Publishing. Available at: [Link]

  • How to convert benzene to N,N-dimethylbenzamide? - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • 2-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3264342 - PubChem. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. Available at: [Link]

  • Why is my Amide Coupling Not working using Cysteamine? - ResearchGate. Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

  • 2-bromo-N,N-dimethylbenzamide (54616-47-6) - Chemchart. Available at: [Link]

  • Uphill battles in amide couplings - amphoteros. Available at: [Link]

  • Solved: What amide is formed from the reaction of N-methylamine and benzoic acid? methyl benzamid [Chemistry] - Gauth. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli - MDPI. Available at: [Link]

  • US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Liquid-Liquid Extraction for Benzamide Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during the liquid-liquid extraction work-up of benzamide. Our focus is on explaining the causality behind each step, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Common Extraction Issues & Solutions

This section directly addresses specific problems that can arise during the work-up phase. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding.

Q1: I've formed a persistent emulsion between the aqueous and organic layers. How can I break it?

A1: Root Cause Analysis & Stepwise Solutions

An emulsion is a stable dispersion of one liquid in a second, immiscible liquid. It's a common issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulates that stabilize the interface, or by excessive agitation.[1] The goal is to disrupt this stability.

Preventative Measures: The most effective strategy is prevention. Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions.[1][2] This creates sufficient surface area for extraction without imparting the high energy needed to form a stable emulsion.

Corrective Actions (Tiered Approach):

  • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own. Gently swirling the funnel or tapping the side of the glass can help coalesce the dispersed droplets.[3][4]

  • "Salting Out" with Brine: Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous layer, which helps to dehydrate the organic droplets and forces them to coalesce, breaking the emulsion.[1][5]

  • Filtration: For stubborn emulsions, you can filter the mixture through a plug of glass wool or Celite® in a powder funnel. This mechanically disrupts the emulsion layer.

  • Centrifugation: If available, centrifugation is a highly effective mechanical method to force the separation of the layers and is particularly useful for small-scale extractions.[3][6]

  • Solvent Modification: Add a small amount of a different organic solvent to slightly alter the polarity of the organic phase, which can destabilize the emulsion.

Troubleshooting Flowchart: Emulsion Breaking

Emulsion_Troubleshooting start Persistent Emulsion Formed step1 Wait & Observe (10-20 min) Gentle Swirling start->step1 Is emulsion minor? step2 Add Saturated Brine (NaCl soln) step1->step2 Unresolved end_success Layers Separated step1->end_success Resolved step3 Filter through Glass Wool / Celite® step2->step3 Unresolved step2->end_success Resolved step4 Centrifuge the Mixture step3->step4 Unresolved step3->end_success Resolved step4->end_success Resolved end_fail Consider Alternative Work-Up step4->end_fail Unresolved

Caption: Stepwise logical guide for resolving emulsions.

Q2: My final yield of benzamide is very low. Where could my product have gone?

A2: Identifying and Mitigating Product Loss

Low yield is often a result of suboptimal solvent choice or incorrect pH during the extraction washes. Benzamide is a neutral organic compound, but its solubility and potential for weak interactions must be carefully managed.

Potential Causes & Solutions:

  • Incorrect Organic Solvent: The chosen organic solvent must effectively dissolve benzamide while being immiscible with water. Ethyl acetate and dichloromethane are common choices. Benzamide is highly soluble in polar organic solvents like ethanol and acetone but has lower solubility in less polar solvents.[7][8] Ensure your solvent is appropriate.

  • Insufficient Extraction: A single extraction is rarely sufficient. Perform at least three extractions with fresh portions of the organic solvent to ensure the complete transfer of benzamide from the aqueous layer. Monitor the efficiency by spotting the aqueous layer on a TLC plate after the final extraction.

  • Inappropriate pH for Washes: Benzamide is a very weak base (the pKa of its conjugate acid is approximately -1 to -2), meaning it requires a very strong acid to be protonated. However, if your reaction mixture is strongly acidic, some benzamide could be protonated and remain in the aqueous layer. Conversely, amides can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, especially with heating.

    • Solution: Ensure the aqueous layer is neutral or slightly basic before extracting. If you are washing to remove an acidic impurity (like benzoic acid), use a weak base like 5% sodium bicarbonate solution. This is strong enough to deprotonate benzoic acid (pKa ~4.2) but not strong enough to significantly hydrolyze the benzamide at room temperature.

  • Product Precipitation: Benzamide is only slightly soluble in cold water (13.5 g/L at 25°C).[9] If the aqueous layer is concentrated or becomes cold, the product may precipitate. If you observe a solid, you may need to add more organic solvent to dissolve it before separation.

Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of benzamide in common laboratory solvents?

A1: Understanding the solubility is critical for choosing the right extraction and crystallization solvents. Benzamide's amide group allows for hydrogen bonding, making it soluble in many polar organic solvents, while the benzene ring imparts hydrophobic character.[7]

Table 1: Benzamide Solubility in Various Solvents

Solvent Solubility Profile Reference
Water Slightly soluble (~13.5 g/L at 25°C) [9]
Methanol High [8]
Ethanol High [7][10]
Acetone High [8]
Ethyl Acetate Good [8]
Dichloromethane (DCM) Good -
Diethyl Ether Slightly soluble [10]

| Hexanes/Heptane | Poor | - |

Note: The order of solubility in alcohols and esters generally follows: methanol > ethanol > propanol and methyl acetate > ethyl acetate > butyl acetate.[8]

Q2: How do I effectively remove unreacted benzoic acid from my crude benzamide product?

A2: This is a classic purification challenge best solved with an acid-base extraction. The key is the significant difference in acidity between benzoic acid (a carboxylic acid) and benzamide (a neutral amide).

Mechanism of Separation: By washing the organic solution containing your crude product with a mild aqueous base (e.g., 5% sodium bicarbonate), you selectively convert the acidic benzoic acid into its water-soluble sodium benzoate salt. The neutral benzamide remains in the organic layer.

  • Benzoic Acid (pKa ≈ 4.2): C₆H₅COOH + NaHCO₃ → C₆H₅COONa⁺ + H₂O + CO₂ (Moves to aqueous layer)

  • Benzamide: Remains as C₆H₅CONH₂ in the organic layer.

This process is illustrated in the diagram below.

Diagram: Acid-Base Separation of Benzamide and Benzoic Acid

Caption: Selective removal of benzoic acid impurity via basic wash.

Standard Protocol: Liquid-Liquid Extraction of Benzamide

This protocol assumes the reaction is complete and the crude product is in an aqueous solution.

Materials:

  • Separatory Funnel

  • Crude aqueous reaction mixture containing benzamide

  • Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)

  • 5% Sodium Bicarbonate (NaHCO₃) solution (optional, for acidic impurities)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Drying Agent (e.g., Na₂SO₄ or MgSO₄)

  • Beakers, Erlenmeyer flasks

  • Rotary Evaporator

Procedure:

  • Preparation: Ensure the separatory funnel stopcock is closed and properly greased.[11] Place it securely in a ring stand.

  • Transfer: Pour the aqueous reaction mixture into the separatory funnel.

  • First Extraction: Add a volume of ethyl acetate roughly equal to the aqueous layer volume. Stopper the funnel.

  • Mixing: Invert the funnel gently 10-15 times. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release any pressure buildup, especially if a bicarbonate wash was used. [11] Avoid vigorous shaking to prevent emulsion formation.[1]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Draining: Drain the lower layer into a beaker. If using ethyl acetate (less dense than water), the aqueous layer is the lower layer. If using dichloromethane (denser than water), the organic layer is the lower layer.

  • Collection: Drain or pour the desired organic layer into a clean Erlenmeyer flask.

  • Repeat Extractions: Return the aqueous layer to the funnel and repeat the extraction (steps 3-7) two more times with fresh portions of ethyl acetate. Combine all organic extracts.

  • Washing (Optional): If acidic or basic impurities are suspected, wash the combined organic layers with 5% NaHCO₃ or dilute HCl, respectively.

  • Brine Wash: Wash the combined organic layers with one portion of brine. This helps remove the bulk of the dissolved water.

  • Drying: Transfer the organic solution to a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate, swirl, and let it sit for 10-15 minutes until the solution is clear.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude benzamide solid.

  • Further Purification: The crude product can be further purified by recrystallization.[12]

References
  • Benchchem. (n.d.). Removal of unreacted starting materials from "Benzamide, N,N,4-trimethyl-".
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCSH. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Solubility of Things. (n.d.). Benzamide.
  • Organic synthesis. (2020, August 6). Benzamide. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Microwave Conditions for Benzamide Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Wikipedia. (n.d.). Benzamide.
  • National Center for Biotechnology Inform
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Brainly. (2023, November 20). [FREE] Given the following poorly written extraction procedure for separating a mixture of benzoic acid and.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • ACS Publications. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??.
  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.
  • ResearchGate. (n.d.). Identification and optimization of a benzamide non-covalent interaction....
  • PubMed. (n.d.). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors.
  • YouTube. (2021, January 31). Synthesis of Benzamide.
  • Reddit. (2015, November 3). Separation of Benzylamine and Benzamide mixture. r/chemhelp.
  • Master Organic Chemistry. (2017, April 18).
  • YouTube. (2018, June 3).

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Validation & Comparative

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-bromo-N,2-dimethylbenzamide, a key intermediate in various synthetic pathways. We will delve into the fundamental principles of qNMR, provide a detailed experimental protocol, and present a comparative analysis against traditional chromatographic methods, supported by experimental data.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of chemical compounds.[1][2] Unlike chromatographic methods that rely on the comparison of a signal to that of a reference standard of the same substance, qNMR is a primary ratio method.[3] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3] This inherent quantitative nature allows for the determination of the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of a different, well-characterized compound.[1][4]

The fundamental equation governing qNMR is:

Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : this compound

  • std : Internal Standard

This direct relationship eliminates the need for compound-specific calibration curves, offering a significant advantage in terms of accuracy and efficiency.[3][5]

Experimental Protocol: Purity Determination of this compound

This section outlines a step-by-step methodology for the purity assessment of this compound using ¹H qNMR.

Rationale for Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR analysis.[1] An ideal internal standard should be chemically inert, stable, have a known high purity, and possess signals that do not overlap with the analyte's signals.[1][4][6] For the analysis of this compound, dimethyl sulfone (DMSO₂) is a suitable choice. Its sharp singlet in a relatively clear region of the ¹H NMR spectrum and its chemical stability make it an excellent reference.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, including N,N-dimethylbenzamides. However, to ensure no overlapping signals, particularly with the methyl groups of the analyte, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.

  • NMR Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A sufficient relaxation delay (D1) is crucial to allow for complete relaxation of all protons, ensuring that the signal intensity is directly proportional to the number of nuclei. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard is recommended. The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[7]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (dimethyl sulfone, certified reference material) into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to achieve good signal dispersion.[1]

    • Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Set the following key parameters:

      • Pulse Width: 90°

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: 16 or higher (to achieve adequate S/N)

      • Acquisition Time: At least 3 seconds

      • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet corresponding to the N-methyl protons can be used. For dimethyl sulfone, integrate the singlet corresponding to its six equivalent protons.

    • Calculate the purity of this compound using the qNMR equation provided earlier.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity determination, qNMR offers distinct advantages and disadvantages.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[3]Comparative method requiring a reference standard of the same analyte.Comparative method requiring a reference standard of the same analyte.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[4]Relative quantification against a calibration curve generated from a reference standard.Relative quantification against a calibration curve generated from a reference standard.
Sample Throughput Generally faster per sample after initial setup.[8]Can be automated for high throughput, but each run takes time.Similar to HPLC, can be automated.
Destructive Non-destructive, the sample can be recovered.[8]Destructive, the sample is consumed during analysis.Destructive, the sample is consumed during analysis.
Universality Universal detection for all molecules containing the observed nucleus (e.g., ¹H).[9][10]Requires a chromophore for UV detection or other specific detectors.Requires the analyte to be volatile and thermally stable.
Structural Info Provides structural information about the analyte and any impurities.Provides retention time, which is not a unique identifier.Provides retention time.
Cost High initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[8]Lower initial instrument cost, but ongoing costs for solvents, columns, and standards.Lower initial instrument cost, with ongoing costs for gases, columns, and standards.

Visualizing the Workflow

The following diagram illustrates the key steps in the qNMR purity assessment workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (DMSO₂) dissolve Dissolve in DMSO-d₆ transfer Transfer to NMR tube nmr_acq Acquire ¹H NMR Spectrum (D1=30s, NS≥16) transfer->nmr_acq Insert into Spectrometer ft Fourier Transform nmr_acq->ft FID Output phase_baseline Phase & Baseline Correction integrate Integrate Signals (Analyte & Standard) calculate Calculate Purity using qNMR equation result result calculate->result Purity Result

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Synthesizing 3-bromo-N,2-dimethylbenzamide

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. This compound, a crucial building block in the development of various therapeutic agents, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth technical comparison of three distinct synthetic routes to this target molecule, offering insights into the causality behind experimental choices and a comprehensive cost-effectiveness analysis to inform your research and process development decisions.

Introduction to this compound

This compound is a substituted benzamide derivative with significant applications in medicinal chemistry. Its structural motifs are often found in compounds targeting a range of biological pathways. The efficient production of this intermediate is therefore a critical step in the early stages of drug discovery and development. This guide will explore three plausible synthetic pathways, evaluating each based on yield, cost of starting materials and reagents, procedural complexity, and environmental, health, and safety (EHS) considerations.

Method 1: Synthesis from 1,3-dibromo-2-methylbenzene

This route commences with a commercially available di-substituted benzene derivative and proceeds through the formation of a key carboxylic acid intermediate.

Reaction Scheme:
Expert Insights & Causality

This approach leverages a Grignard-like reaction to introduce the carboxylic acid functionality. The choice of tert-butyllithium for the initial lithium-halogen exchange is driven by its high reactivity, which is necessary to achieve efficient conversion at low temperatures, minimizing side reactions. The subsequent amidation of the carboxylic acid can be achieved through various methods, with the use of thionyl chloride to form the acyl chloride being a common and effective strategy due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid

  • Under an inert argon atmosphere, dissolve 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to -80 °C.

  • Slowly add tert-butyl lithium (1.5 M in pentane, 17 mL) while maintaining the temperature between -76 and -78 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Add an excess of dry ice (solid carbon dioxide) to the cooled mixture and allow it to warm to room temperature naturally.

  • Remove the solvent under reduced pressure.

  • To the residue, add 5% aqueous sodium hydroxide solution (40 mL) and wash the aqueous phase with dichloromethane (2 x 10 mL).

  • Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid and extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-bromo-2-methylbenzoic acid.[1]

    • Yield: 63.4%[1]

Step 2: Synthesis of this compound

  • To a solution of 3-bromo-2-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in fresh solvent and add it dropwise to a solution of dimethylamine (2.5 equivalents) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield this compound.

    • Expected Yield: High (based on similar reactions)

Workflow Diagram

Method_1_Workflow start 1,3-dibromo-2-methylbenzene step1 Lithium-Halogen Exchange (t-BuLi, THF, -78 °C) start->step1 step2 Carboxylation (Dry Ice) step1->step2 intermediate 3-bromo-2-methylbenzoic acid step2->intermediate step3 Acid Chloride Formation (SOCl₂, cat. DMF) intermediate->step3 step4 Amidation (Dimethylamine) step3->step4 end This compound step4->end

Caption: Workflow for the synthesis of this compound from 1,3-dibromo-2-methylbenzene.

Method 2: Synthesis from 2-methylbenzoic acid

This route involves the direct bromination of a readily available starting material, followed by amidation.

Reaction Scheme:
Expert Insights & Causality

The key challenge in this route is the regioselective bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The directing effects are somewhat conflicting, which can lead to a mixture of isomers. However, by carefully controlling the reaction conditions and using a suitable brominating agent like N-bromosuccinimide (NBS) with a catalyst, it is possible to favor the formation of the desired 3-bromo isomer. The subsequent amidation follows the same logic as in Method 1.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid

  • To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., a mixture of acetic acid and water), add N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid or a radical initiator.

  • Heat the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate 3-bromo-2-methylbenzoic acid.

    • Yield: Variable, requires optimization.

Step 2: Synthesis of this compound

This step is identical to Step 2 in Method 1.

Workflow Diagram

Method_2_Workflow start 2-methylbenzoic acid step1 Regioselective Bromination (e.g., NBS, catalyst) start->step1 intermediate 3-bromo-2-methylbenzoic acid step1->intermediate step2 Acid Chloride Formation (SOCl₂, cat. DMF) intermediate->step2 step3 Amidation (Dimethylamine) step2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound from 2-methylbenzoic acid.

Method 3: Synthesis from 2-amino-3-methylbenzoic acid

This route utilizes a Sandmeyer reaction, a classic transformation in aromatic chemistry, to introduce the bromo substituent.

Reaction Scheme:
Expert Insights & Causality

The Sandmeyer reaction provides a powerful method for the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[2][3] This route first involves the amidation of the starting amino acid to form the corresponding dimethylamide. The subsequent diazotization of the amino group followed by treatment with a copper(I) bromide source effects the replacement of the diazonium group with a bromine atom. This method can offer high regioselectivity, as the position of the bromo substituent is determined by the initial position of the amino group.

Experimental Protocol

Step 1: Synthesis of 2-amino-N,2-dimethylbenzamide

A specific protocol for the direct amidation of 2-amino-3-methylbenzoic acid with dimethylamine was not found in the provided search results. A general procedure using a coupling agent is proposed.

  • To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) and a suitable coupling agent (e.g., EDC/HOBt) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add a base (e.g., DIPEA).

  • Add dimethylamine (as a solution or gas) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup to remove the coupling agent byproducts and isolate the crude product.

  • Purify by column chromatography or recrystallization to obtain 2-amino-N,2-dimethylbenzamide.

    • Yield: Moderate to high, requires optimization. A similar synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide reports yields of 82-90%.[4][5]

Step 2: Sandmeyer Reaction to this compound

  • Dissolve 2-amino-N,2-dimethylbenzamide in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas to cease.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

    • Yield: Generally good, but can be variable depending on the stability of the diazonium salt.

Workflow Diagram

Method_3_Workflow start 2-amino-3-methylbenzoic acid step1 Amidation (Dimethylamine, Coupling Agent) start->step1 intermediate 2-amino-N,2-dimethylbenzamide step1->intermediate step2 Diazotization (NaNO₂, HBr, 0-5 °C) intermediate->step2 step3 Sandmeyer Reaction (CuBr) step2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound from 2-amino-3-methylbenzoic acid.

Cost-Effectiveness Analysis

The following table provides a comparative analysis of the three synthetic routes. The cost estimates are based on projected 2026 pricing for bulk quantities of reagents and starting materials and are intended for comparative purposes. Actual costs may vary depending on the supplier and purity.

FactorMethod 1: From 1,3-dibromo-2-methylbenzeneMethod 2: From 2-methylbenzoic acidMethod 3: From 2-amino-3-methylbenzoic acid
Starting Material Cost HighLowModerate
Key Reagent Costs High (t-BuLi)Moderate (NBS)Moderate (NaNO₂, CuBr)
Overall Yield Moderate (63.4% for step 1, high for step 2)Potentially lower and requires optimizationModerate to good, but can be variable
Procedural Complexity High (cryogenic conditions, air-sensitive reagents)Moderate (requires regioselectivity control)High (diazonium salt instability, handling of toxic reagents)
Scalability Challenging due to cryogenic conditionsGood, if regioselectivity can be controlledModerate, due to the handling of potentially explosive diazonium salts
Estimated Overall Cost HighPotentially the most cost-effective Moderate to High

Environmental, Health, and Safety (EHS) Considerations

FactorMethod 1Method 2Method 3
Hazardous Reagents tert-Butyllithium (pyrophoric), Thionyl chloride (corrosive, toxic)[6][7]N-Bromosuccinimide (irritant), Thionyl chloride (corrosive, toxic)[6][7]Sodium nitrite (oxidizer, toxic), Copper(I) bromide (harmful), Diazonium salts (potentially explosive)
Hazardous Byproducts Lithium salts, SO₂, HCl[8]Succinimide, SO₂, HCl[8]Nitrogen gas, copper salts
Waste Generation Significant solvent and salt wasteModerate solvent and salt wasteSignificant aqueous and copper-containing waste
Green Chemistry Principles Poor atom economy in the first stepPotentially better atom economyUse of toxic reagents and generation of heavy metal waste are concerns

Conclusion and Recommendations

Based on this comprehensive analysis, Method 2, starting from 2-methylbenzoic acid, presents the most promising route for a cost-effective synthesis of this compound, provided that the regioselectivity of the bromination step can be effectively controlled and optimized. The low cost of the starting material is a significant advantage. However, significant process development would be required to achieve a high and reproducible yield of the desired 3-bromo isomer.

Method 1 offers a reliable, albeit more expensive, route due to the high cost of the starting material and the use of pyrophoric and cryogenic reagents, making it less suitable for large-scale production.

Method 3 , while offering good regioselectivity, involves the handling of potentially hazardous diazonium salts and generates copper-containing waste, which raises safety and environmental concerns, particularly for industrial applications.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, available budget, and the emphasis placed on cost, safety, and environmental impact. For initial small-scale synthesis, Method 1 or 3 may be suitable due to their more predictable regioselectivity. However, for process development and larger-scale manufacturing, investing in the optimization of Method 2 is likely to yield the most economically viable process.

References

  • Leggio, A., et al. (2016). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8349-8357.
  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.
  • Jagtap, S. D., et al. (2019). Thionyl chloride induced convenient synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines under solvent free conditions. European Chemical Bulletin, 8(4), 123-127.
  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059-1064.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination. Retrieved from [Link]

  • US Patent 9,169,198 B2. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Mo, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7843-7848.
  • Cognitive Market Research. (2024). Global Laboratory Chemical Reagents Market Analysis 2026.
  • CN Patent 103702978A. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Leggio, A., et al. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances.
  • WO Patent 2003/022800 A1. (2003). Method for producing 3-bromomethylbenzoic acids.
  • UK Government. (n.d.). A Review of the Toxicity and Environmental Behaviour of Bromine in Air. Retrieved from [Link]

  • WO Patent 2021/086957. (2021). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Van der Eycken, J., et al. (2019).
  • Mordor Intelligence. (2024). Laboratory Chemicals Market Analysis | Industry Report, Size & Forecast.
  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
  • Carl ROTH. (2023).
  • Jagtap, S. D., et al. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology, 7(5), 245-251.
  • CMI. (2024). Global Chemical Reagents Market Size $26.5 Bn By 2034.
  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 92.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-bromo-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-bromo-N,2-dimethylbenzamide. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are grounded in established safety principles and data from structurally similar compounds, providing a robust framework for risk mitigation.

Hazard Assessment and GHS Classification

Based on the hazard classifications of analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation.[1][2]

These classifications are inferred from compounds like 3-bromobenzaldehyde and N,N-dimethylbenzamide and represent a precautionary approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazard, preventing exposure through inhalation, dermal contact, or eye contact.

Hand Protection
  • Requirement: Wear chemically resistant, impervious gloves.

  • Rationale: To prevent skin contact, which can cause irritation.[1][2]

  • Recommended Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker, chemical-specific gloves.

  • Best Practice: Always inspect gloves for tears or punctures before use. Remove and wash contaminated gloves, including the inside, before re-use.[2] Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection
  • Requirement: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Rationale: To protect eyes from splashes or dust particles that can cause serious irritation.[1][2]

  • Best Practice: If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Requirement: A standard laboratory coat must be worn and kept buttoned.

  • Rationale: To protect skin and personal clothing from contamination.

  • Best Practice: Ensure the lab coat is made of a suitable material and is regularly laundered. Remove contaminated clothing immediately.[2]

Respiratory Protection
  • Requirement: Use in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Rationale: To minimize the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

  • Best Practice: If work outside of a fume hood is unavoidable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.

Preparation and Weighing
  • Designate a Workspace: Conduct all manipulations of solid this compound within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are readily available.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare to zero.

  • Dispense the Chemical: Carefully dispense the required amount of the solid compound, avoiding the creation of dust. Use a spatula to gently transfer the solid.

  • Close the Container: Tightly seal the stock container of this compound immediately after use.[3]

  • Clean Up: Clean any minor spills on the balance with a soft brush and dispose of the contaminated material as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Use gentle agitation (magnetic stirring or manual swirling) to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Reagent Addition: Add other reagents to the reaction mixture slowly and in a controlled manner.

  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.

Post-Procedure and Decontamination
  • Quenching: If necessary, quench the reaction mixture using appropriate and safe procedures.

  • Cleaning Glassware: Decontaminate all glassware that has been in contact with this compound. Rinse with an appropriate solvent and then wash thoroughly with soap and water.

  • Work Surface Decontamination: Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.

  • Hand Washing: Always wash hands thoroughly with soap and water after completing any work and before leaving the laboratory.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can pose a significant risk to the environment and public health.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, regional, and national regulations.

Workflow Visualization

The following diagram illustrates the key stages of safely handling this compound, from initial planning to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_risk Risk Assessment (Review SDS of Analogs) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing Solid prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolution & Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Work Surfaces handle_dissolve->cleanup_decon After Experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_segregate Segregate Waste (Solid & Liquid) cleanup_wash->disp_segregate Initiate Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_dispose Follow Institutional EHS Procedures disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound

References

  • SAFETY DATA SHEET: Spectrum™ RX9100 Microbiocide Agent. (n.d.). Ashland. Retrieved January 28, 2026, from [Link]

  • 3-Bromobenzamide. (2024, April 9). ChemBK. Retrieved January 28, 2026, from [Link]

  • material safety data sheet - 3-bromo benzaldehyde 97%. (n.d.). oxfordlabchem.com. Retrieved January 28, 2026, from [Link]

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Retrosynthesis Analysis

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3-bromo-N,2-dimethylbenzamide
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3-bromo-N,2-dimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.